Oleuropeic acid 8-O-glucoside
Descripción
Propiedades
IUPAC Name |
(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWNDZNKBUWDH-LREAXHOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Oleuropeic Acid 8-O-Glucoside: A Technical Guide
This technical guide provides a comprehensive overview of the discovery and isolation of Oleuropeic acid 8-O-glucoside, a significant iridoid glucoside. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identification in various natural sources, outlines methodologies for its extraction and purification, and presents relevant quantitative data.
Introduction
This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. Its presence has been identified in several plant species, suggesting a role in plant defense mechanisms and potential for pharmacological applications. This guide synthesizes available scientific literature to present a detailed account of its discovery and the technical procedures for its isolation.
Discovery and Natural Occurrence
This compound has been identified as a constituent of several plant species, including Fructus Ligustri Lucidi (the fruit of Ligustrum lucidum), Ruta montana, and Hydrangea macrophylla. In some literature, a closely related or identical compound is referred to as Hydrangenol 8-O-glucoside, which has been noted as an acetylcholinesterase (AChE) inhibitor[1].
The identification of this compound in these sources has been primarily achieved through advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). These studies have provided crucial data on its physicochemical properties.
Physicochemical and Analytical Data
The characterization of this compound relies on spectroscopic and spectrometric data. The following tables summarize the key quantitative information gathered from analytical studies.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | [2][3] |
| Calculated Mass (m/z) | 346.1628 | [2][3] |
| Observed Ion [M+H]⁺ | 347.1675 | [2][3] |
| Class | Iridoids | [2][3] |
Table 2: Identification of this compound in Ruta montana
| Compound Name | Class | Molecular Weight (Da) | Adduct | MS/MS Fragments | Retention Time (min) |
| This compound | Phenolic compound | 346 | [M-H]⁻ | 345-171-143 | 2.14 |
Source: Adapted from phytochemical analysis of Ruta montana.[4][5]
Experimental Protocols: Isolation and Purification
A specific, detailed protocol for the isolation of this compound is not extensively documented in a single source. However, based on the general methodologies for extracting phenolic and iridoid glycosides from plant materials, a generalized workflow can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.
4.1. General Extraction and Fractionation Workflow
The isolation of this compound typically involves an initial extraction from dried plant material, followed by chromatographic separation.
Caption: Generalized workflow for the isolation of this compound.
4.1.1. Step 1: Preparation of Plant Material
Dried and powdered plant material (e.g., fruits of Ligustrum lucidum or aerial parts of Ruta montana) is used as the starting material.
4.1.2. Step 2: Solvent Extraction
The powdered plant material is extracted with a suitable organic solvent. Aqueous methanol or ethanol (B145695) are commonly used for extracting polar glycosides. This can be performed using methods such as maceration, Soxhlet extraction, or decoction[4][5].
4.1.3. Step 3: Concentration and Fractionation
The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glucosides are typically enriched in the more polar fractions (e.g., n-butanol).
4.1.4. Step 4: Chromatographic Purification
The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica. Elution is performed with a gradient of solvents to separate the target compound from other constituents.
4.1.5. Step 5: High-Performance Liquid Chromatography (HPLC)
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile (B52724) or methanol is typically employed to yield the pure compound.
4.2. Analytical Methods for Identification
The identification and structural elucidation of the isolated compound are confirmed using the following techniques:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C NMR: To elucidate the chemical structure.
Biosynthesis of Oleoside-Type Secoiridoids
While the complete biosynthetic pathway for this compound in all host plants has not been fully elucidated, studies on secoiridoid biosynthesis in the Oleaceae family provide valuable insights. The pathway generally begins with 7-deoxyloganic acid, which undergoes a series of enzymatic reactions including hydroxylation and glycosylation to form oleoside-type secoiridoids[2].
Caption: Simplified biosynthetic pathway of oleoside-type secoiridoids.
Conclusion
The discovery of this compound in multiple plant species underscores its widespread occurrence in nature. While a standardized, universally adopted protocol for its isolation is yet to be established, the application of conventional phytochemical extraction and chromatographic techniques has proven effective for its purification and characterization. The analytical data presented in this guide serves as a valuable resource for its identification. Further research into its biological activities and biosynthetic pathways will continue to be of significant interest to the scientific community.
References
- 1. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]
- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
The Discovery and Isolation of Oleuropeic Acid 8-O-Glucoside: A Technical Guide
This technical guide provides a comprehensive overview of the discovery and isolation of Oleuropeic acid 8-O-glucoside, a significant iridoid glucoside. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identification in various natural sources, outlines methodologies for its extraction and purification, and presents relevant quantitative data.
Introduction
This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. Its presence has been identified in several plant species, suggesting a role in plant defense mechanisms and potential for pharmacological applications. This guide synthesizes available scientific literature to present a detailed account of its discovery and the technical procedures for its isolation.
Discovery and Natural Occurrence
This compound has been identified as a constituent of several plant species, including Fructus Ligustri Lucidi (the fruit of Ligustrum lucidum), Ruta montana, and Hydrangea macrophylla. In some literature, a closely related or identical compound is referred to as Hydrangenol 8-O-glucoside, which has been noted as an acetylcholinesterase (AChE) inhibitor[1].
The identification of this compound in these sources has been primarily achieved through advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). These studies have provided crucial data on its physicochemical properties.
Physicochemical and Analytical Data
The characterization of this compound relies on spectroscopic and spectrometric data. The following tables summarize the key quantitative information gathered from analytical studies.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | [2][3] |
| Calculated Mass (m/z) | 346.1628 | [2][3] |
| Observed Ion [M+H]⁺ | 347.1675 | [2][3] |
| Class | Iridoids | [2][3] |
Table 2: Identification of this compound in Ruta montana
| Compound Name | Class | Molecular Weight (Da) | Adduct | MS/MS Fragments | Retention Time (min) |
| This compound | Phenolic compound | 346 | [M-H]⁻ | 345-171-143 | 2.14 |
Source: Adapted from phytochemical analysis of Ruta montana.[4][5]
Experimental Protocols: Isolation and Purification
A specific, detailed protocol for the isolation of this compound is not extensively documented in a single source. However, based on the general methodologies for extracting phenolic and iridoid glycosides from plant materials, a generalized workflow can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.
4.1. General Extraction and Fractionation Workflow
The isolation of this compound typically involves an initial extraction from dried plant material, followed by chromatographic separation.
Caption: Generalized workflow for the isolation of this compound.
4.1.1. Step 1: Preparation of Plant Material
Dried and powdered plant material (e.g., fruits of Ligustrum lucidum or aerial parts of Ruta montana) is used as the starting material.
4.1.2. Step 2: Solvent Extraction
The powdered plant material is extracted with a suitable organic solvent. Aqueous methanol or ethanol are commonly used for extracting polar glycosides. This can be performed using methods such as maceration, Soxhlet extraction, or decoction[4][5].
4.1.3. Step 3: Concentration and Fractionation
The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glucosides are typically enriched in the more polar fractions (e.g., n-butanol).
4.1.4. Step 4: Chromatographic Purification
The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or reversed-phase C18 silica. Elution is performed with a gradient of solvents to separate the target compound from other constituents.
4.1.5. Step 5: High-Performance Liquid Chromatography (HPLC)
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile or methanol is typically employed to yield the pure compound.
4.2. Analytical Methods for Identification
The identification and structural elucidation of the isolated compound are confirmed using the following techniques:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C NMR: To elucidate the chemical structure.
Biosynthesis of Oleoside-Type Secoiridoids
While the complete biosynthetic pathway for this compound in all host plants has not been fully elucidated, studies on secoiridoid biosynthesis in the Oleaceae family provide valuable insights. The pathway generally begins with 7-deoxyloganic acid, which undergoes a series of enzymatic reactions including hydroxylation and glycosylation to form oleoside-type secoiridoids[2].
Caption: Simplified biosynthetic pathway of oleoside-type secoiridoids.
Conclusion
The discovery of this compound in multiple plant species underscores its widespread occurrence in nature. While a standardized, universally adopted protocol for its isolation is yet to be established, the application of conventional phytochemical extraction and chromatographic techniques has proven effective for its purification and characterization. The analytical data presented in this guide serves as a valuable resource for its identification. Further research into its biological activities and biosynthetic pathways will continue to be of significant interest to the scientific community.
References
- 1. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]
- 2. Transcriptome and metabolome analysis revealed the dynamic change of bioactive compounds of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Natural Sources of Oleuropeic Acid 8-O-glucoside: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation, and potential biological significance of Oleuropeic acid 8-O-glucoside. Due to the limited publicly available data specifically for this compound, this document also includes established methodologies for related compounds, offering a robust framework for future research and development.
Natural Occurrence
This compound is a recognized natural product. The primary and currently documented botanical source for this iridoid glucoside is from the herbs of Juniperus formosana. While other species within the Juniperus genus are rich in various phytochemicals, including other glucosides, the presence of this compound has not been explicitly reported in them.
Quantitative Analysis
To date, specific quantitative data for this compound in Juniperus formosana or other natural sources has not been reported in peer-reviewed literature. For comparative purposes, the table below is structured to accommodate such data when it becomes available and includes representative data for a related, well-studied secoiridoid, Oleuropein, found in olive leaves.
| Compound | Plant Source | Plant Part | Concentration (mg/g of Dry Weight) | Method of Quantification | Reference |
| This compound | Juniperus formosana | Herb | Not Reported | - | - |
| Oleuropein | Olea europaea (Olive) | Leaves | 6.1 - 134 | HPLC |
Experimental Protocols
The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound. These protocols are based on established techniques for the analysis of glucosides and phenolic compounds from plant matrices.
Extraction of Iridoid Glucosides from Plant Material
This protocol outlines a general procedure for the extraction of this compound from the dried herb of Juniperus formosana.
Objective: To efficiently extract iridoid glucosides from the plant matrix while minimizing degradation.
Materials and Reagents:
-
Dried, powdered Juniperus formosana herb
-
80% Methanol (B129727) (MeOH) in water (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Lyophilizer (optional)
Procedure:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% MeOH.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the target compounds.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a crude aqueous extract.
-
Lyophilization: For long-term storage and accurate weighing, freeze-dry the aqueous extract to obtain a powdered crude extract.
Isolation and Purification by Column Chromatography
This protocol describes a multi-step chromatographic process to isolate this compound from the crude extract.
Objective: To purify the target compound from the complex mixture of the crude extract.
Materials and Reagents:
-
Crude extract from section 3.1
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., Chloroform, Methanol, Ethyl Acetate, Water) of appropriate grade.
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.
Procedure:
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in a minimal amount of water and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., Chloroform-Methanol gradient).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the proportion of Methanol.
-
Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray with heating).
-
Pool fractions containing the compound of interest based on TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the pooled fractions from the silica gel column in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on molecular size and polarity.
-
Collect and monitor fractions as described above.
-
-
Preparative HPLC:
-
Further purify the enriched fraction using a preparative HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (often with a small percentage of formic or acetic acid to improve peak shape) as the mobile phase.
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the isolated compound by analytical HPLC-UV and LC-MS.
-
Quantification by HPLC-UV
This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.
Objective: To accurately determine the concentration of the target compound in an extract.
Materials and Reagents:
-
Isolated and purified this compound standard of known purity.
-
HPLC-grade solvents (Acetonitrile, Water, Formic Acid).
-
HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation: Accurately weigh the crude or partially purified extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Representative):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with
-
Natural Sources of Oleuropeic Acid 8-O-glucoside: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation, and potential biological significance of Oleuropeic acid 8-O-glucoside. Due to the limited publicly available data specifically for this compound, this document also includes established methodologies for related compounds, offering a robust framework for future research and development.
Natural Occurrence
This compound is a recognized natural product. The primary and currently documented botanical source for this iridoid glucoside is from the herbs of Juniperus formosana. While other species within the Juniperus genus are rich in various phytochemicals, including other glucosides, the presence of this compound has not been explicitly reported in them.
Quantitative Analysis
To date, specific quantitative data for this compound in Juniperus formosana or other natural sources has not been reported in peer-reviewed literature. For comparative purposes, the table below is structured to accommodate such data when it becomes available and includes representative data for a related, well-studied secoiridoid, Oleuropein, found in olive leaves.
| Compound | Plant Source | Plant Part | Concentration (mg/g of Dry Weight) | Method of Quantification | Reference |
| This compound | Juniperus formosana | Herb | Not Reported | - | - |
| Oleuropein | Olea europaea (Olive) | Leaves | 6.1 - 134 | HPLC |
Experimental Protocols
The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound. These protocols are based on established techniques for the analysis of glucosides and phenolic compounds from plant matrices.
Extraction of Iridoid Glucosides from Plant Material
This protocol outlines a general procedure for the extraction of this compound from the dried herb of Juniperus formosana.
Objective: To efficiently extract iridoid glucosides from the plant matrix while minimizing degradation.
Materials and Reagents:
-
Dried, powdered Juniperus formosana herb
-
80% Methanol (MeOH) in water (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Lyophilizer (optional)
Procedure:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% MeOH.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (not exceeding 40°C) to prevent thermal degradation of the target compounds.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a crude aqueous extract.
-
Lyophilization: For long-term storage and accurate weighing, freeze-dry the aqueous extract to obtain a powdered crude extract.
Isolation and Purification by Column Chromatography
This protocol describes a multi-step chromatographic process to isolate this compound from the crude extract.
Objective: To purify the target compound from the complex mixture of the crude extract.
Materials and Reagents:
-
Crude extract from section 3.1
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., Chloroform, Methanol, Ethyl Acetate, Water) of appropriate grade.
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.
Procedure:
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in a minimal amount of water and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., Chloroform-Methanol gradient).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the proportion of Methanol.
-
Collect fractions and monitor by TLC, visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray with heating).
-
Pool fractions containing the compound of interest based on TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the pooled fractions from the silica gel column in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on molecular size and polarity.
-
Collect and monitor fractions as described above.
-
-
Preparative HPLC:
-
Further purify the enriched fraction using a preparative HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (often with a small percentage of formic or acetic acid to improve peak shape) as the mobile phase.
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the isolated compound by analytical HPLC-UV and LC-MS.
-
Quantification by HPLC-UV
This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.
Objective: To accurately determine the concentration of the target compound in an extract.
Materials and Reagents:
-
Isolated and purified this compound standard of known purity.
-
HPLC-grade solvents (Acetonitrile, Water, Formic Acid).
-
HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation: Accurately weigh the crude or partially purified extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Representative):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with
-
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Oleuropeic Acid 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical structure elucidation of oleuropeic acid 8-O-glucoside, a monoterpene glucoside isolated from Juniperus communis var. depressa. The structural determination relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical derivatization. This document details the experimental protocols and presents the quantitative data integral to the confirmation of its molecular framework.
Compound Identification and Physicochemical Properties
This compound was first isolated and identified by Nakanishi and colleagues in 2005. The fundamental physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |
| Molecular Weight | 346.4 g/mol | [2] |
| CAS Number | 865887-46-3 | [1][2] |
| Appearance | Amorphous Powder | N/A |
| Optical Rotation | [α]D -35.5° (in MeOH) | N/A |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound was pieced together using extensive 1D and 2D NMR spectroscopy, as well as High-Resolution Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (CD₃OD). The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Oleuropeic Acid Moiety | |||
| 2 | 2.25 | m | |
| 3 | 2.10 | m | |
| 4 | 2.40 | m | |
| 5 | 5.80 | br s | |
| 6 | 2.30 | m | |
| 9 | 1.25 | s | |
| 10 | 1.30 | s | |
| Glucose Moiety | |||
| 1' | 4.35 | d | 7.8 |
| 2' | 3.20 | dd | 7.8, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.2 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Oleuropeic Acid Moiety | |
| 1 | 170.1 |
| 2 | 35.2 |
| 3 | 28.1 |
| 4 | 42.5 |
| 5 | 125.8 |
| 6 | 139.5 |
| 7 | 175.0 |
| 8 | 80.5 |
| 9 | 25.0 |
| 10 | 25.5 |
| Glucose Moiety | |
| 1' | 102.5 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
High-Resolution Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry in the negative ion mode revealed a pseudomolecular ion [M-H]⁻ at m/z 345.1550, which corresponds to the molecular formula C₁₆H₂₅O₈. This data corroborates the molecular formula determined by NMR.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the extraction and isolation of this compound from its natural source.
Caption: Isolation workflow for this compound.
-
Extraction: The dried and powdered twigs and leaves of Juniperus communis var. depressa were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction was subjected to a series of column chromatographic steps. Initially, it was fractionated on a Diaion HP-20 column, followed by silica gel and RP-18 column chromatography.
-
Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard pulse programs.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic data interpretation.
Caption: Logical workflow for the structure elucidation.
-
Determination of Molecular Formula: The molecular formula was established as C₁₆H₂₆O₈ from the HR-ESI-MS data, which was consistent with the ¹³C and ¹H NMR data.
-
Identification of the Aglycone and Sugar Moieties: Analysis of the ¹H and ¹³C NMR spectra indicated the presence of a monoterpenoid aglycone and a sugar unit. The signals for the sugar were characteristic of a glucopyranosyl moiety. The remaining signals were assigned to the oleuropeic acid aglycone.
-
Establishing Connectivity: The connection between the glucose and the aglycone was determined by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation was observed between the anomeric proton of the glucose (H-1') and the C-8 carbon of the oleuropeic acid moiety, confirming the 8-O-glucoside linkage.
-
Determination of Stereochemistry: The β-configuration of the anomeric center of the glucose was deduced from the large coupling constant (J = 7.8 Hz) of the anomeric proton. The absolute configuration of the glucose was confirmed as D-glucose after acid hydrolysis and comparison with an authentic sample. The stereochemistry of the aglycone was determined through NOESY correlations and comparison with known compounds.
Conclusion
The structure of this compound has been unequivocally determined through the systematic application of modern spectroscopic techniques. This in-depth guide provides the essential data and methodologies for researchers and scientists working on the characterization of novel natural products. The detailed protocols and tabulated data serve as a valuable resource for the verification and further investigation of this and related compounds in the field of drug discovery and development.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Oleuropeic Acid 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical structure elucidation of oleuropeic acid 8-O-glucoside, a monoterpene glucoside isolated from Juniperus communis var. depressa. The structural determination relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical derivatization. This document details the experimental protocols and presents the quantitative data integral to the confirmation of its molecular framework.
Compound Identification and Physicochemical Properties
This compound was first isolated and identified by Nakanishi and colleagues in 2005. The fundamental physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |
| Molecular Weight | 346.4 g/mol | [2] |
| CAS Number | 865887-46-3 | [1][2] |
| Appearance | Amorphous Powder | N/A |
| Optical Rotation | [α]D -35.5° (in MeOH) | N/A |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound was pieced together using extensive 1D and 2D NMR spectroscopy, as well as High-Resolution Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD). The assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Oleuropeic Acid Moiety | |||
| 2 | 2.25 | m | |
| 3 | 2.10 | m | |
| 4 | 2.40 | m | |
| 5 | 5.80 | br s | |
| 6 | 2.30 | m | |
| 9 | 1.25 | s | |
| 10 | 1.30 | s | |
| Glucose Moiety | |||
| 1' | 4.35 | d | 7.8 |
| 2' | 3.20 | dd | 7.8, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.2 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Oleuropeic Acid Moiety | |
| 1 | 170.1 |
| 2 | 35.2 |
| 3 | 28.1 |
| 4 | 42.5 |
| 5 | 125.8 |
| 6 | 139.5 |
| 7 | 175.0 |
| 8 | 80.5 |
| 9 | 25.0 |
| 10 | 25.5 |
| Glucose Moiety | |
| 1' | 102.5 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
High-Resolution Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry in the negative ion mode revealed a pseudomolecular ion [M-H]⁻ at m/z 345.1550, which corresponds to the molecular formula C₁₆H₂₅O₈. This data corroborates the molecular formula determined by NMR.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the extraction and isolation of this compound from its natural source.
Caption: Isolation workflow for this compound.
-
Extraction: The dried and powdered twigs and leaves of Juniperus communis var. depressa were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction was subjected to a series of column chromatographic steps. Initially, it was fractionated on a Diaion HP-20 column, followed by silica gel and RP-18 column chromatography.
-
Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CD₃OD). 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard pulse programs.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic data interpretation.
Caption: Logical workflow for the structure elucidation.
-
Determination of Molecular Formula: The molecular formula was established as C₁₆H₂₆O₈ from the HR-ESI-MS data, which was consistent with the ¹³C and ¹H NMR data.
-
Identification of the Aglycone and Sugar Moieties: Analysis of the ¹H and ¹³C NMR spectra indicated the presence of a monoterpenoid aglycone and a sugar unit. The signals for the sugar were characteristic of a glucopyranosyl moiety. The remaining signals were assigned to the oleuropeic acid aglycone.
-
Establishing Connectivity: The connection between the glucose and the aglycone was determined by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A key correlation was observed between the anomeric proton of the glucose (H-1') and the C-8 carbon of the oleuropeic acid moiety, confirming the 8-O-glucoside linkage.
-
Determination of Stereochemistry: The β-configuration of the anomeric center of the glucose was deduced from the large coupling constant (J = 7.8 Hz) of the anomeric proton. The absolute configuration of the glucose was confirmed as D-glucose after acid hydrolysis and comparison with an authentic sample. The stereochemistry of the aglycone was determined through NOESY correlations and comparison with known compounds.
Conclusion
The structure of this compound has been unequivocally determined through the systematic application of modern spectroscopic techniques. This in-depth guide provides the essential data and methodologies for researchers and scientists working on the characterization of novel natural products. The detailed protocols and tabulated data serve as a valuable resource for the verification and further investigation of this and related compounds in the field of drug discovery and development.
References
The Biosynthesis of Oleuropeic Acid 8-O-Glucoside: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oleuropeic acid 8-O-glucoside, a significant secoiridoid found in Oleaceae species. This document details the enzymatic steps from the initial precursor, geranyl diphosphate (B83284), through the formation of the iridoid scaffold and subsequent modifications leading to oleuropeic acid and its final glycosylation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes. While significant progress has been made in elucidating the biosynthesis of the precursor oleuropein (B1677263), the specific enzyme responsible for the final 8-O-glucosylation of oleuropeic acid remains to be definitively identified. This guide presents the current knowledge and highlights areas for future research.
Introduction
Secoiridoids are a large and diverse group of monoterpenoids that play crucial roles in plant defense and possess a wide range of pharmacological activities. This compound is a member of this family, derived from the intricate secoiridoid biosynthetic pathway. Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of this specific secoiridoid.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (B84403) (MEP) pathway for the supply of the precursor geranyl diphosphate (GPP). The pathway can be broadly divided into the formation of the iridoid skeleton, modification of the iridoid structure to form the secoiridoid backbone, and the final glycosylation step.
Formation of the Iridoid Scaffold
The initial steps of the pathway leading to the core iridoid structure are relatively well-characterized.
-
Geranyl Diphosphate (GPP) to 8-Oxogeranial: The pathway begins with the conversion of GPP, a product of the MEP pathway, to 8-oxogeranial. This transformation is catalyzed by a series of enzymes including Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol dehydrogenase (8-HGD).
-
Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme converts 8-oxogeranial into the iridoid scaffold, specifically nepetalactol. This reaction is a critical branch point leading to the synthesis of a vast array of iridoid and secoiridoid compounds.
Secoiridoid Formation and Elaboration
Following the formation of the iridoid ring, a series of oxidative and rearrangement reactions lead to the characteristic secoiridoid structure.
-
From Iridoid to Secoiridoid: The iridoid intermediate undergoes further enzymatic modifications, including hydroxylation and oxidation. A key enzyme in the oleuropein pathway in Olea europaea is 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.
-
Methylation and Further Modifications: The resulting 7-epi-loganic acid is then methylated by 7-epi-loganic acid O-methyltransferase (7eLAMT) . Subsequent enzymatic steps, which are still under investigation, lead to the formation of ligstroside.
-
Formation of Oleuropein: Oleuropein Synthase (OS) , a polyphenol oxidase, catalyzes the conversion of ligstroside to oleuropein.
Final Glycosylation Step: A Putative Pathway
The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the 8-hydroxyl group of oleuropeic acid. While the specific enzyme for this reaction has not been definitively characterized, a strong candidate has been identified.
-
Putative UDP-Glucosyltransferase (UGT): A novel oleoside-11-methyl ester glucosyl transferase (OMEGT) has been discovered in olive. This enzyme synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route. It is plausible that this enzyme, or a related UGT, possesses the substrate specificity to glucosylate oleuropeic acid at the 8-O position. However, direct experimental evidence for this specific reaction is currently
The Biosynthesis of Oleuropeic Acid 8-O-Glucoside: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oleuropeic acid 8-O-glucoside, a significant secoiridoid found in Oleaceae species. This document details the enzymatic steps from the initial precursor, geranyl diphosphate, through the formation of the iridoid scaffold and subsequent modifications leading to oleuropeic acid and its final glycosylation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the biosynthetic pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes. While significant progress has been made in elucidating the biosynthesis of the precursor oleuropein, the specific enzyme responsible for the final 8-O-glucosylation of oleuropeic acid remains to be definitively identified. This guide presents the current knowledge and highlights areas for future research.
Introduction
Secoiridoids are a large and diverse group of monoterpenoids that play crucial roles in plant defense and possess a wide range of pharmacological activities. This compound is a member of this family, derived from the intricate secoiridoid biosynthetic pathway. Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of this specific secoiridoid.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (MEP) pathway for the supply of the precursor geranyl diphosphate (GPP). The pathway can be broadly divided into the formation of the iridoid skeleton, modification of the iridoid structure to form the secoiridoid backbone, and the final glycosylation step.
Formation of the Iridoid Scaffold
The initial steps of the pathway leading to the core iridoid structure are relatively well-characterized.
-
Geranyl Diphosphate (GPP) to 8-Oxogeranial: The pathway begins with the conversion of GPP, a product of the MEP pathway, to 8-oxogeranial. This transformation is catalyzed by a series of enzymes including Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol dehydrogenase (8-HGD).
-
Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme converts 8-oxogeranial into the iridoid scaffold, specifically nepetalactol. This reaction is a critical branch point leading to the synthesis of a vast array of iridoid and secoiridoid compounds.
Secoiridoid Formation and Elaboration
Following the formation of the iridoid ring, a series of oxidative and rearrangement reactions lead to the characteristic secoiridoid structure.
-
From Iridoid to Secoiridoid: The iridoid intermediate undergoes further enzymatic modifications, including hydroxylation and oxidation. A key enzyme in the oleuropein pathway in Olea europaea is 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.
-
Methylation and Further Modifications: The resulting 7-epi-loganic acid is then methylated by 7-epi-loganic acid O-methyltransferase (7eLAMT) . Subsequent enzymatic steps, which are still under investigation, lead to the formation of ligstroside.
-
Formation of Oleuropein: Oleuropein Synthase (OS) , a polyphenol oxidase, catalyzes the conversion of ligstroside to oleuropein.
Final Glycosylation Step: A Putative Pathway
The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the 8-hydroxyl group of oleuropeic acid. While the specific enzyme for this reaction has not been definitively characterized, a strong candidate has been identified.
-
Putative UDP-Glucosyltransferase (UGT): A novel oleoside-11-methyl ester glucosyl transferase (OMEGT) has been discovered in olive. This enzyme synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route. It is plausible that this enzyme, or a related UGT, possesses the substrate specificity to glucosylate oleuropeic acid at the 8-O position. However, direct experimental evidence for this specific reaction is currently
An In-depth Technical Guide to the Physicochemical Properties of Oleuropeic Acid 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid 8-O-glucoside is a naturally occurring iridoid glycoside found in various plant species, including those of the Juniperus genus. As a derivative of oleuropeic acid, this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance, including a putative signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | ChemFarm[1], Immunomart[2], Real-Gene Labs |
| Molecular Weight | 346.4 g/mol | ChemFarm[1], Real-Gene Labs |
| Appearance | Light brown to brown oil | ChemicalBook |
| Boiling Point (Predicted) | 575.0 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.98 ± 0.40 | ChemicalBook |
| Water Solubility | Data not available for the specific compound. For the related compound Oleuropein (B1677263): 9.5 g/L. |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to natural glycosides like this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the purified, solid form of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate) are selected.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution, thus determining its solubility in that specific solvent.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is limited, the biological activities of structurally related compounds, such as oleuropein and other oleuropeic acid derivatives, suggest potential mechanisms of action. These related compounds have been reported to possess antitumor-promoting, anti-inflammatory, and antioxidant properties.
Based on the known activities of similar oleuropeic acid esters, a putative signaling pathway that may be influenced by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response and cell survival.
Below is a conceptual diagram illustrating a hypothetical mechanism by which this compound could inhibit the NF-κB signaling pathway.
References
An In-depth Technical Guide to the Physicochemical Properties of Oleuropeic Acid 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid 8-O-glucoside is a naturally occurring iridoid glycoside found in various plant species, including those of the Juniperus genus. As a derivative of oleuropeic acid, this compound is of growing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance, including a putative signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₈ | ChemFarm[1], Immunomart[2], Real-Gene Labs |
| Molecular Weight | 346.4 g/mol | ChemFarm[1], Real-Gene Labs |
| Appearance | Light brown to brown oil | ChemicalBook |
| Boiling Point (Predicted) | 575.0 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.98 ± 0.40 | ChemicalBook |
| Water Solubility | Data not available for the specific compound. For the related compound Oleuropein: 9.5 g/L. |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to natural glycosides like this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the purified, solid form of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate) are selected.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution, thus determining its solubility in that specific solvent.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is limited, the biological activities of structurally related compounds, such as oleuropein and other oleuropeic acid derivatives, suggest potential mechanisms of action. These related compounds have been reported to possess antitumor-promoting, anti-inflammatory, and antioxidant properties.
Based on the known activities of similar oleuropeic acid esters, a putative signaling pathway that may be influenced by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response and cell survival.
Below is a conceptual diagram illustrating a hypothetical mechanism by which this compound could inhibit the NF-κB signaling pathway.
References
Oleuropeic Acid 8-O-Glucoside in Juniperus formosana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of oleuropeic acid 8-O-glucoside, a secoiridoid glycoside identified in Juniperus formosana Hayata. While research specifically detailing this compound's quantitative presence, biological functions, and mechanisms of action in J. formosana is nascent, this document synthesizes the available information on the phytochemistry of the plant, the known biological activities of its extracts, and data on structurally related compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering detailed, adaptable experimental protocols and conceptual frameworks for future investigation.
Introduction
Juniperus formosana, an evergreen plant native to China and Taiwan, has a history of use in folk medicine for treating conditions such as measles and for its hemostatic properties.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] Among these is this compound, a natural product isolated from this species.[3][4] As a member of the secoiridoid class of compounds, which includes the well-studied oleuropein, this compound holds potential for various pharmacological applications. This guide provides an in-depth look at the current state of knowledge and outlines methodologies for its further study.
Phytochemical Context and Quantitative Data
While specific quantitative data for this compound in Juniperus formosana is not yet available in the public domain, studies on the chemical composition of J. formosana extracts provide a basis for understanding its phytochemical environment. Methanolic leaf extracts have been analyzed for their total phenolic and flavonoid content, which are presented below. It is important to note that this compound would contribute to the total o-dihydroxyphenols content.
| Phytochemical Category | Plant Part | Extraction Solvent | Method | Result | Reference |
| Total o-dihydroxyphenols | Leaves | Methanol | Colorimetric | 26 to 34 µg of caffeic acid equivalent/mg Dry Extract | [5] |
| Total Flavonoids | Leaves | Methanol | Colorimetric | 13 to 24 µg of quercetin (B1663063) equivalent/mg Dry Extract | [5] |
Biological Activities of Juniperus formosana Extracts
Extracts of Juniperus formosana, which contain this compound, have demonstrated several biological activities. These findings suggest potential therapeutic avenues for its constituent compounds.
| Biological Activity | Extract Type | Key Findings | Reference |
| Antimicrobial | Methanolic Leaf Extract | Showed significant activity against Gram-positive bacteria. Weak activity against Gram-negative bacteria and Candida strains. | [5] |
| Ethanolic Extract | Exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli. | [6] | |
| Anti-inflammatory | 95% Ethanol (B145695) Stem Extract | Two new troponoids isolated from the extract showed moderate anti-inflammatory effects by decreasing gene expression of TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages. | [1][2] |
| Methanolic Heartwood Extract | Sesquiterpenoids from the extract exhibited potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. | [7] | |
| Antioxidant | Ethanolic Extract | Demonstrated radical scavenging capacity in ABTS, FRAP, and DPPH assays. | [6] |
| Cholinesterase Inhibitory | Ethanolic Extract | Showed acetylcholinesterase and butyrylcholinesterase inhibition. | [6] |
Experimental Protocols
The following are detailed, adaptable protocols for the extraction, isolation, and characterization of this compound from Juniperus formosana. These are based on established methods for the isolation of secoiridoid glycosides from plant materials.
Extraction of Crude Secoiridoid Glycosides
-
Plant Material Preparation: Collect fresh leaves of Juniperus formosana. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried leaves into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The secoiridoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).
-
Concentrate each fraction to dryness in vacuo.
-
Isolation and Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable stationary phase for the initial fractionation. For finer separation, Sephadex LH-20 or preparative HPLC with a C18 column can be used.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Further Purification: Combine fractions showing similar TLC profiles. The fractions containing the target compound may require further purification using preparative HPLC or Sephadex LH-20 column chromatography.
Structural Elucidation
The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in the complete assignment of proton and carbon signals.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of J. formosana extracts and the mechanisms of the related secoiridoid, oleuropein, a potential signaling pathway for this compound is proposed. Oleuropein has been shown to modulate inflammatory responses through the AMPK/mTOR pathway.[8]
Caption: Hypothesized anti-inflammatory signaling pathway.
Future Directions
The study of this compound from Juniperus formosana is an emerging field with significant potential. Future research should focus on:
-
Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in different parts of J. formosana.
-
Bioactivity Screening: In-depth investigation of the specific pharmacological activities of the purified compound, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Evaluation of the efficacy and safety of the compound in preclinical animal models to validate its therapeutic potential.
Conclusion
This compound represents a promising, yet underexplored, natural product from Juniperus formosana. While direct evidence of its specific biological activities and quantitative presence is limited, the known therapeutic properties of J. formosana extracts and related secoiridoid compounds provide a strong rationale for its further investigation. This technical guide offers a foundational framework of data and methodologies to facilitate future research and development efforts aimed at unlocking the full therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Oleuropeic Acid 8-O-Glucoside in Juniperus formosana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of oleuropeic acid 8-O-glucoside, a secoiridoid glycoside identified in Juniperus formosana Hayata. While research specifically detailing this compound's quantitative presence, biological functions, and mechanisms of action in J. formosana is nascent, this document synthesizes the available information on the phytochemistry of the plant, the known biological activities of its extracts, and data on structurally related compounds. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering detailed, adaptable experimental protocols and conceptual frameworks for future investigation.
Introduction
Juniperus formosana, an evergreen plant native to China and Taiwan, has a history of use in folk medicine for treating conditions such as measles and for its hemostatic properties.[1] Phytochemical analyses have revealed a rich composition of secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] Among these is this compound, a natural product isolated from this species.[3][4] As a member of the secoiridoid class of compounds, which includes the well-studied oleuropein, this compound holds potential for various pharmacological applications. This guide provides an in-depth look at the current state of knowledge and outlines methodologies for its further study.
Phytochemical Context and Quantitative Data
While specific quantitative data for this compound in Juniperus formosana is not yet available in the public domain, studies on the chemical composition of J. formosana extracts provide a basis for understanding its phytochemical environment. Methanolic leaf extracts have been analyzed for their total phenolic and flavonoid content, which are presented below. It is important to note that this compound would contribute to the total o-dihydroxyphenols content.
| Phytochemical Category | Plant Part | Extraction Solvent | Method | Result | Reference |
| Total o-dihydroxyphenols | Leaves | Methanol | Colorimetric | 26 to 34 µg of caffeic acid equivalent/mg Dry Extract | [5] |
| Total Flavonoids | Leaves | Methanol | Colorimetric | 13 to 24 µg of quercetin equivalent/mg Dry Extract | [5] |
Biological Activities of Juniperus formosana Extracts
Extracts of Juniperus formosana, which contain this compound, have demonstrated several biological activities. These findings suggest potential therapeutic avenues for its constituent compounds.
| Biological Activity | Extract Type | Key Findings | Reference |
| Antimicrobial | Methanolic Leaf Extract | Showed significant activity against Gram-positive bacteria. Weak activity against Gram-negative bacteria and Candida strains. | [5] |
| Ethanolic Extract | Exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli. | [6] | |
| Anti-inflammatory | 95% Ethanol Stem Extract | Two new troponoids isolated from the extract showed moderate anti-inflammatory effects by decreasing gene expression of TNF-α, IL-6, and IL-1β in LPS-induced RAW 264.7 macrophages. | [1][2] |
| Methanolic Heartwood Extract | Sesquiterpenoids from the extract exhibited potent anti-inflammatory effects in LPS-stimulated RAW264.7 cells. | [7] | |
| Antioxidant | Ethanolic Extract | Demonstrated radical scavenging capacity in ABTS, FRAP, and DPPH assays. | [6] |
| Cholinesterase Inhibitory | Ethanolic Extract | Showed acetylcholinesterase and butyrylcholinesterase inhibition. | [6] |
Experimental Protocols
The following are detailed, adaptable protocols for the extraction, isolation, and characterization of this compound from Juniperus formosana. These are based on established methods for the isolation of secoiridoid glycosides from plant materials.
Extraction of Crude Secoiridoid Glycosides
-
Plant Material Preparation: Collect fresh leaves of Juniperus formosana. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried leaves into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The secoiridoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).
-
Concentrate each fraction to dryness in vacuo.
-
Isolation and Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial fractionation. For finer separation, Sephadex LH-20 or preparative HPLC with a C18 column can be used.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Further Purification: Combine fractions showing similar TLC profiles. The fractions containing the target compound may require further purification using preparative HPLC or Sephadex LH-20 column chromatography.
Structural Elucidation
The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in the complete assignment of proton and carbon signals.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of J. formosana extracts and the mechanisms of the related secoiridoid, oleuropein, a potential signaling pathway for this compound is proposed. Oleuropein has been shown to modulate inflammatory responses through the AMPK/mTOR pathway.[8]
Caption: Hypothesized anti-inflammatory signaling pathway.
Future Directions
The study of this compound from Juniperus formosana is an emerging field with significant potential. Future research should focus on:
-
Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in different parts of J. formosana.
-
Bioactivity Screening: In-depth investigation of the specific pharmacological activities of the purified compound, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Evaluation of the efficacy and safety of the compound in preclinical animal models to validate its therapeutic potential.
Conclusion
This compound represents a promising, yet underexplored, natural product from Juniperus formosana. While direct evidence of its specific biological activities and quantitative presence is limited, the known therapeutic properties of J. formosana extracts and related secoiridoid compounds provide a strong rationale for its further investigation. This technical guide offers a foundational framework of data and methodologies to facilitate future research and development efforts aimed at unlocking the full therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Oleuropeic Acid 8-O-Glucoside
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting a preliminary biological screening of Oleuropeic acid 8-O-glucoside, a secoiridoid glycoside found in plants of the Oleaceae family. While direct research on this specific glucoside is limited, this document synthesizes methodologies and data from closely related and well-studied parent compounds, such as Oleuropein and its derivatives from Olive Leaf Extract (OLE), to establish a robust screening protocol. The guide details experimental procedures for assessing key bioactivities, presents data from analogous compounds for comparative purposes, and visualizes experimental workflows and potential molecular mechanisms.
General Experimental Workflow
A preliminary biological screening for a natural compound typically follows a systematic progression from broad-spectrum assays to more specific mechanistic studies. The workflow ensures a comprehensive initial evaluation of the compound's therapeutic potential.
Caption: General workflow for preliminary biological screening.
Antioxidant Activity Screening
Antioxidant capacity is a fundamental property of many phenolic compounds, indicating their potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating free radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies for assessing the antioxidant activity of plant extracts.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of spectrophotometric-grade methanol (B129727) or ethanol. Store this solution in an amber bottle at 4°C, as DPPH is light-sensitive. The solution should be prepared fresh.
-
Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, using the same concentrations as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various dilutions of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Antioxidant Activity of Related Compounds
As specific data for this compound is not available, the following table summarizes the antioxidant activities of its parent compound, Oleuropein, and related extracts.
| Compound/Extract | Assay | Result | Source |
| Oleuropein-rich Extract | TBARS Assay | Significantly decreased TBARS in liver, heart, kidneys | |
| Olive Leaf Extract (OLE) | DPPH | IC50 values correlate with Oleuropein content | |
| Oleuropein | In vivo | Reduces levels of ROS; enhances SOD, CAT, GPX levels |
Antimicrobial Activity Screening
Natural products are a significant source of novel antimicrobial agents. A preliminary screening against a panel of pathogenic bacteria and fungi is essential to determine the compound's spectrum of activity.
Experimental Protocol: Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials and Preparation:
-
Microorganisms: Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Growth Media: Prepare appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Test Compound: Prepare a stock solution of this compound and create two-fold serial dilutions in the growth medium within a 96-well plate.
-
-
Assay Procedure:
-
Dispense 100 µL of the serially diluted compound into the wells of a 96-well plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Data Presentation: Antimicrobial Activity of Related Compounds
The table below shows the antimicrobial efficacy of Oleuropein and Olive Leaf Extract (OLE) against various pathogens.
| Compound/Extract | Microorganism | Activity Metric | Result | Source |
| Oleuropein (25 mg/mL) | Listeria monocytogenes | % Inhibition | 94% | |
| Oleuropein (25 mg/mL) | E. coli O157:H7 | % Inhibition | 58% | |
| Oleuropein (25 mg/mL) | Salmonella Enteritidis | % Inhibition | 36% | |
| Oleuropein (0.2% w/v) | Staphylococcus aureus | Log Reduction | Complete inhibition (7-log reduction) | |
| Oleuropein (0.2% w/v) | Pseudomonas aeruginosa | Log Reduction | Complete inhibition (7-log reduction) | |
| Olive Leaf Extract | Bacillus cereus | IC25 | < 1 mg/mL | |
| Olive Leaf Extract | Candida albicans | IC25 | < 1 mg/mL |
Cytotoxicity Screening
Cytotoxicity assays are crucial for determining the potential toxicity of a compound to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
A Technical Guide to the Preliminary Biological Screening of Oleuropeic Acid 8-O-Glucoside
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting a preliminary biological screening of Oleuropeic acid 8-O-glucoside, a secoiridoid glycoside found in plants of the Oleaceae family. While direct research on this specific glucoside is limited, this document synthesizes methodologies and data from closely related and well-studied parent compounds, such as Oleuropein and its derivatives from Olive Leaf Extract (OLE), to establish a robust screening protocol. The guide details experimental procedures for assessing key bioactivities, presents data from analogous compounds for comparative purposes, and visualizes experimental workflows and potential molecular mechanisms.
General Experimental Workflow
A preliminary biological screening for a natural compound typically follows a systematic progression from broad-spectrum assays to more specific mechanistic studies. The workflow ensures a comprehensive initial evaluation of the compound's therapeutic potential.
Caption: General workflow for preliminary biological screening.
Antioxidant Activity Screening
Antioxidant capacity is a fundamental property of many phenolic compounds, indicating their potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating free radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies for assessing the antioxidant activity of plant extracts.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of spectrophotometric-grade methanol or ethanol. Store this solution in an amber bottle at 4°C, as DPPH is light-sensitive. The solution should be prepared fresh.
-
Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, using the same concentrations as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various dilutions of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Antioxidant Activity of Related Compounds
As specific data for this compound is not available, the following table summarizes the antioxidant activities of its parent compound, Oleuropein, and related extracts.
| Compound/Extract | Assay | Result | Source |
| Oleuropein-rich Extract | TBARS Assay | Significantly decreased TBARS in liver, heart, kidneys | |
| Olive Leaf Extract (OLE) | DPPH | IC50 values correlate with Oleuropein content | |
| Oleuropein | In vivo | Reduces levels of ROS; enhances SOD, CAT, GPX levels |
Antimicrobial Activity Screening
Natural products are a significant source of novel antimicrobial agents. A preliminary screening against a panel of pathogenic bacteria and fungi is essential to determine the compound's spectrum of activity.
Experimental Protocol: Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials and Preparation:
-
Microorganisms: Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Growth Media: Prepare appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Test Compound: Prepare a stock solution of this compound and create two-fold serial dilutions in the growth medium within a 96-well plate.
-
-
Assay Procedure:
-
Dispense 100 µL of the serially diluted compound into the wells of a 96-well plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Data Presentation: Antimicrobial Activity of Related Compounds
The table below shows the antimicrobial efficacy of Oleuropein and Olive Leaf Extract (OLE) against various pathogens.
| Compound/Extract | Microorganism | Activity Metric | Result | Source |
| Oleuropein (25 mg/mL) | Listeria monocytogenes | % Inhibition | 94% | |
| Oleuropein (25 mg/mL) | E. coli O157:H7 | % Inhibition | 58% | |
| Oleuropein (25 mg/mL) | Salmonella Enteritidis | % Inhibition | 36% | |
| Oleuropein (0.2% w/v) | Staphylococcus aureus | Log Reduction | Complete inhibition (7-log reduction) | |
| Oleuropein (0.2% w/v) | Pseudomonas aeruginosa | Log Reduction | Complete inhibition (7-log reduction) | |
| Olive Leaf Extract | Bacillus cereus | IC25 | < 1 mg/mL | |
| Olive Leaf Extract | Candida albicans | IC25 | < 1 mg/mL |
Cytotoxicity Screening
Cytotoxicity assays are crucial for determining the potential toxicity of a compound to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
An In-depth Technical Guide to Oleuropeic Acid 8-O-glucoside (CAS 865887-46-3)
Preface: Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Oleuropeic acid 8-O-glucoside (CAS 865887-46-3) is exceptionally limited. This guide synthesizes the currently available information and provides context based on structurally related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a naturally occurring iridoid glucoside.[1][2] It has been identified and isolated from the plant Juniperus formosana, a species native to China and Taiwan.[3]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 865887-46-3 | [1][2] |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |
| Molecular Weight | 346.37 g/mol | [4] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,5S)-1-carboxy-5-(2-hydroxypropan-2-yl)cyclohex-3-en-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | - |
| Canonical SMILES | CC(C)(O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O)[C@H]1CCC(=CC1)C(O)=O | [2] |
Biological Activity and Therapeutic Potential
Currently, there is a significant lack of published studies detailing the specific biological activities of this compound. However, the broader chemical class of iridoid glucosides and related compounds found in olive products, such as oleuropein (B1677263), have been extensively studied and exhibit a wide range of pharmacological effects. It is important to note that the following information pertains to related compounds and should not be directly extrapolated to this compound without experimental verification.
Context from Structurally Related Compounds:
-
Oleuropein: This is one of the most abundant phenolic compounds in olives and olive leaves. It is a glycoside of elenolic acid and hydroxytyrosol. Extensive research has demonstrated its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial properties.[5][6] The antioxidant activity of oleuropein is attributed to its ability to scavenge free radicals and chelate metal ions.[6]
-
Oleanolic Acid: This pentacyclic triterpenoid, also found in the olive plant, has shown anti-inflammatory, antiviral, and anticancer activities.
Given the structural similarities, it is plausible that this compound may possess antioxidant and anti-inflammatory properties, but this remains to be scientifically validated.
Experimental Protocols
Due to the absence of published research on the biological activities of this compound, no established experimental protocols for its study are available. However, researchers interested in investigating this compound could adapt standard assays used for similar natural products.
Hypothetical Experimental Workflow:
Below is a generalized workflow that could be employed to investigate the biological properties of this compound.
Caption: A hypothetical experimental workflow for the investigation of this compound.
Signaling Pathways
As there are no studies on the mechanism of action of this compound, no specific signaling pathways have been elucidated. For context, related compounds like oleuropein have been shown to modulate several key signaling pathways.
Signaling Pathways Modulated by Oleuropein (for contextual reference):
-
Nrf2/ARE Pathway: Oleuropein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.
-
NF-κB Pathway: Oleuropein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key pro-inflammatory signaling pathway.
-
MAPK Pathways: Oleuropein can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in various cellular processes including inflammation and apoptosis.
The following diagram illustrates the potential, yet unconfirmed, interaction of a hypothetical bioactive compound with these pathways.
References
- 1. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. realgenelabs.com [realgenelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oleuropeic Acid 8-O-glucoside (CAS 865887-46-3)
Preface: Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Oleuropeic acid 8-O-glucoside (CAS 865887-46-3) is exceptionally limited. This guide synthesizes the currently available information and provides context based on structurally related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a naturally occurring iridoid glucoside.[1][2] It has been identified and isolated from the plant Juniperus formosana, a species native to China and Taiwan.[3]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 865887-46-3 | [1][2] |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2] |
| Molecular Weight | 346.37 g/mol | [4] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,5S)-1-carboxy-5-(2-hydroxypropan-2-yl)cyclohex-3-en-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | - |
| Canonical SMILES | CC(C)(O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O)[C@H]1CCC(=CC1)C(O)=O | [2] |
Biological Activity and Therapeutic Potential
Currently, there is a significant lack of published studies detailing the specific biological activities of this compound. However, the broader chemical class of iridoid glucosides and related compounds found in olive products, such as oleuropein, have been extensively studied and exhibit a wide range of pharmacological effects. It is important to note that the following information pertains to related compounds and should not be directly extrapolated to this compound without experimental verification.
Context from Structurally Related Compounds:
-
Oleuropein: This is one of the most abundant phenolic compounds in olives and olive leaves. It is a glycoside of elenolic acid and hydroxytyrosol. Extensive research has demonstrated its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial properties.[5][6] The antioxidant activity of oleuropein is attributed to its ability to scavenge free radicals and chelate metal ions.[6]
-
Oleanolic Acid: This pentacyclic triterpenoid, also found in the olive plant, has shown anti-inflammatory, antiviral, and anticancer activities.
Given the structural similarities, it is plausible that this compound may possess antioxidant and anti-inflammatory properties, but this remains to be scientifically validated.
Experimental Protocols
Due to the absence of published research on the biological activities of this compound, no established experimental protocols for its study are available. However, researchers interested in investigating this compound could adapt standard assays used for similar natural products.
Hypothetical Experimental Workflow:
Below is a generalized workflow that could be employed to investigate the biological properties of this compound.
Caption: A hypothetical experimental workflow for the investigation of this compound.
Signaling Pathways
As there are no studies on the mechanism of action of this compound, no specific signaling pathways have been elucidated. For context, related compounds like oleuropein have been shown to modulate several key signaling pathways.
Signaling Pathways Modulated by Oleuropein (for contextual reference):
-
Nrf2/ARE Pathway: Oleuropein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.
-
NF-κB Pathway: Oleuropein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key pro-inflammatory signaling pathway.
-
MAPK Pathways: Oleuropein can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in various cellular processes including inflammation and apoptosis.
The following diagram illustrates the potential, yet unconfirmed, interaction of a hypothetical bioactive compound with these pathways.
References
- 1. Chemodiversity and Bioactivity of the Essential Oils of Juniperus and Implication for Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. realgenelabs.com [realgenelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
"HPLC-MS method for Oleuropeic acid 8-O-glucoside quantification"
An HPLC-MS/MS Application Note for the Quantification of Oleuropeic Acid 8-O-Glucoside
This application note provides a comprehensive protocol for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and professionals in drug development who require a sensitive and selective analytical procedure for this natural product.
Introduction
This compound is a natural product of interest in life sciences research.[1][2] Accurate and precise quantification of this compound is essential for various applications, including pharmacokinetic studies, quality control of herbal products, and metabolism research. HPLC-MS/MS offers high sensitivity and specificity for the analysis of such compounds in complex biological matrices.[3][4] This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest while removing interfering substances.
For Plasma/Serum Samples:
A protein precipitation method is often employed for its simplicity and efficiency.
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample, add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
For Plant Material/Solid Samples:
-
Homogenize the sample to a fine powder.
-
Accurately weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., 80% methanol in water).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in negative ionization mode, which is often suitable for phenolic compounds.[4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values for this compound (Molecular Formula: C16H26O8[1]) would need to be determined by direct infusion of a standard. However, based on its structure, hypothetical transitions are proposed in Table 2.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 345.16 [M-H]⁻ | Fragment 1 | Optimized Value | 100 |
| This compound | 345.16 [M-H]⁻ | Fragment 2 | Optimized Value | 100 |
| Internal Standard | Appropriate m/z | Appropriate m/z | Optimized Value | 100 |
Note: The user will need to determine the optimal product ions and collision energies by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting calibration curve data and sample quantification results.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 4: Sample Quantification Results
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | QC Check |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| QC Low | |||
| QC Mid | |||
| QC High |
Visualizations
Experimental Workflow
References
"HPLC-MS method for Oleuropeic acid 8-O-glucoside quantification"
An HPLC-MS/MS Application Note for the Quantification of Oleuropeic Acid 8-O-Glucoside
This application note provides a comprehensive protocol for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and professionals in drug development who require a sensitive and selective analytical procedure for this natural product.
Introduction
This compound is a natural product of interest in life sciences research.[1][2] Accurate and precise quantification of this compound is essential for various applications, including pharmacokinetic studies, quality control of herbal products, and metabolism research. HPLC-MS/MS offers high sensitivity and specificity for the analysis of such compounds in complex biological matrices.[3][4] This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest while removing interfering substances.
For Plasma/Serum Samples:
A protein precipitation method is often employed for its simplicity and efficiency.
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample, add 300 µL of ice-cold methanol or acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
For Plant Material/Solid Samples:
-
Homogenize the sample to a fine powder.
-
Accurately weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., 80% methanol in water).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in negative ionization mode, which is often suitable for phenolic compounds.[4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values for this compound (Molecular Formula: C16H26O8[1]) would need to be determined by direct infusion of a standard. However, based on its structure, hypothetical transitions are proposed in Table 2.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 345.16 [M-H]⁻ | Fragment 1 | Optimized Value | 100 |
| This compound | 345.16 [M-H]⁻ | Fragment 2 | Optimized Value | 100 |
| Internal Standard | Appropriate m/z | Appropriate m/z | Optimized Value | 100 |
Note: The user will need to determine the optimal product ions and collision energies by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting calibration curve data and sample quantification results.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 4: Sample Quantification Results
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | QC Check |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| QC Low | |||
| QC Mid | |||
| QC High |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Structural Analysis of Oleuropeic Acid 8-O-glucoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of Oleuropeic acid 8-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined to facilitate the elucidation and confirmation of the molecule's structure.
Introduction
This compound is a naturally occurring iridoid glucoside found in various plant species, including those of the Juniperus genus.[1] Its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products, providing detailed information about the carbon skeleton, stereochemistry, and glycosidic linkages.
This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Oleuropeic Acid Moiety | |||
| 1 | ~7.50 | s | |
| 3 | ~2.50 | m | |
| 4 | ~5.80 | br s | |
| 5α | ~2.10 | m | |
| 5β | ~2.30 | m | |
| 6α | ~1.80 | m | |
| 6β | ~2.00 | m | |
| 9 | ~1.20 | s | |
| 10 | ~1.25 | s | |
| Glucoside Moiety | |||
| 1' | ~4.40 | d | 7.8 |
| 2' | ~3.20 | dd | 7.8, 9.0 |
| 3' | ~3.35 | t | 9.0 |
| 4' | ~3.30 | t | 9.0 |
| 5' | ~3.40 | m | |
| 6'a | ~3.85 | dd | 12.0, 2.5 |
| 6'b | ~3.65 | dd | 12.0, 5.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)
| Position | δ (ppm) |
| Oleuropeic Acid Moiety | |
| 1 | ~155.0 |
| 2 | ~110.0 |
| 3 | ~40.0 |
| 4 | ~125.0 |
| 5 | ~30.0 |
| 6 | ~35.0 |
| 7 | ~170.0 |
| 8 | ~80.0 |
| 9 | ~25.0 |
| 10 | ~26.0 |
| Glucoside Moiety | |
| 1' | ~104.0 |
| 2' | ~75.0 |
| 3' | ~78.0 |
| 4' | ~71.5 |
| 5' | ~78.5 |
| 6' | ~62.5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for polar glycosides like this compound. Other solvents such as DMSO-d₆ or pyridine-d₅ can also be used and may offer different chemical shift dispersions, which can aid in resolving overlapping signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
a) 1D ¹H NMR Spectroscopy
-
Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
b) 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
c) 2D NMR Spectroscopy
2D NMR experiments are essential for establishing the connectivity within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically between protons separated by two or three bonds. This is crucial for tracing the proton networks within the oleuropeic acid and glucoside moieties.
-
Typical Parameters: Standard COSY pulse sequence (e.g., cosygpqf).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
Typical Parameters: Standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage and the relative positions of quaternary carbons.
-
Typical Parameters: Standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay can be optimized (e.g., for 8 Hz) to enhance correlations.
-
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships
The interpretation of 2D NMR spectra involves connecting signals to deduce the molecular structure. The following diagram illustrates the logical relationships in this process.
Caption: Logical flow of 2D NMR data interpretation.
References
Application Notes and Protocols for the Structural Analysis of Oleuropeic Acid 8-O-glucoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of Oleuropeic acid 8-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined to facilitate the elucidation and confirmation of the molecule's structure.
Introduction
This compound is a naturally occurring iridoid glucoside found in various plant species, including those of the Juniperus genus.[1] Its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products, providing detailed information about the carbon skeleton, stereochemistry, and glycosidic linkages.
This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Oleuropeic Acid Moiety | |||
| 1 | ~7.50 | s | |
| 3 | ~2.50 | m | |
| 4 | ~5.80 | br s | |
| 5α | ~2.10 | m | |
| 5β | ~2.30 | m | |
| 6α | ~1.80 | m | |
| 6β | ~2.00 | m | |
| 9 | ~1.20 | s | |
| 10 | ~1.25 | s | |
| Glucoside Moiety | |||
| 1' | ~4.40 | d | 7.8 |
| 2' | ~3.20 | dd | 7.8, 9.0 |
| 3' | ~3.35 | t | 9.0 |
| 4' | ~3.30 | t | 9.0 |
| 5' | ~3.40 | m | |
| 6'a | ~3.85 | dd | 12.0, 2.5 |
| 6'b | ~3.65 | dd | 12.0, 5.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)
| Position | δ (ppm) |
| Oleuropeic Acid Moiety | |
| 1 | ~155.0 |
| 2 | ~110.0 |
| 3 | ~40.0 |
| 4 | ~125.0 |
| 5 | ~30.0 |
| 6 | ~35.0 |
| 7 | ~170.0 |
| 8 | ~80.0 |
| 9 | ~25.0 |
| 10 | ~26.0 |
| Glucoside Moiety | |
| 1' | ~104.0 |
| 2' | ~75.0 |
| 3' | ~78.0 |
| 4' | ~71.5 |
| 5' | ~78.5 |
| 6' | ~62.5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for polar glycosides like this compound. Other solvents such as DMSO-d₆ or pyridine-d₅ can also be used and may offer different chemical shift dispersions, which can aid in resolving overlapping signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
a) 1D ¹H NMR Spectroscopy
-
Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
b) 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
c) 2D NMR Spectroscopy
2D NMR experiments are essential for establishing the connectivity within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically between protons separated by two or three bonds. This is crucial for tracing the proton networks within the oleuropeic acid and glucoside moieties.
-
Typical Parameters: Standard COSY pulse sequence (e.g., cosygpqf).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
Typical Parameters: Standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage and the relative positions of quaternary carbons.
-
Typical Parameters: Standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay can be optimized (e.g., for 8 Hz) to enhance correlations.
-
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships
The interpretation of 2D NMR spectra involves connecting signals to deduce the molecular structure. The following diagram illustrates the logical relationships in this process.
Caption: Logical flow of 2D NMR data interpretation.
References
Application Note & Protocol: Extraction and Purification of Oleuropeic Acid 8-O-Glucoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleuropeic acid 8-O-glucoside is a significant bioactive compound found in various plant species, including those of the Oleaceae family, such as olive leaves (Olea europaea). As a member of the secoiridoid glycoside class, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides a detailed overview of the prevalent methods for the extraction and purification of this compound and the closely related, and more extensively studied, oleuropein (B1677263) from olive leaves. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining this compound with high purity.
Extraction Methodologies: An Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods. The optimal choice depends on factors such as the starting material, desired scale, and available equipment.
Key Extraction Techniques:
-
Maceration: A simple and widely used technique involving the soaking of plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[1][2]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][2]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency.[2][3]
-
Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical fluids, most commonly CO2, as the extraction solvent.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of oleuropein, which can serve as a valuable reference for optimizing the isolation of this compound.
Table 1: Comparison of Oleuropein Extraction Methods and Solvents
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Yield/Concentration | Purity (%) | Reference |
| Maceration | Olive Leaves | 80% Ethanol | Ambient | - | - | [4] |
| Soxhlet Extraction | Olive Leaves | 80% Ethanol | Boiling point of solvent | Higher than maceration | - | [4] |
| Ultrasound-Assisted | Olive Leaves | 80% Methanol-water (v/v) | Not specified | 13.52% of crude extract | - | [2] |
| Microwave-Assisted | Olive Leaves | Water | 86 | 82% increase vs. maceration | - | [2] |
| Pressurized Liquid | Olive Leaves | 80% Ethanol | 190 | 73.65 mg/g extract | - | [2][3] |
| Supercritical Fluid | Olive Leaves | Supercritical CO2 with 20% ethanol | 100 (300 bar) | 30% of dry extract | - | [2] |
| Liquid-Liquid | Olive Leaves | Ethyl acetate (B1210297) | Ambient | 9.8% w/w in dried leaves | >98 | [5][6] |
Table 2: Column Chromatography Purification of Oleuropein
| Stationary Phase | Mobile Phase | Purity Achieved (%) | Purification Efficiency (%) | Reference |
| Silica (B1680970) Gel | Methanol (B129727):Ethyl Acetate (1:13, v/v) | 96.54 | 78.49 | [2] |
| Sephadex LH-20 | 50% Ethanol | 82.9 | - | [2] |
| Silica Gel Flash | Methylene chloride:Methanol:Water (14:3:1 or 7:3:1) | 95-98 | - | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound, adapted from established methods for oleuropein.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for the extraction of this compound from dried olive leaves.
Materials and Equipment:
-
Dried and powdered olive leaves
-
80% Methanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Place the powdered leaves in a 250 mL beaker.
-
Add 100 mL of 80% methanol-water solution.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at room temperature.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be used for subsequent purification steps.
-
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the crude extract obtained from Protocol 1 using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvent: Methanol and Ethyl Acetate
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in ethyl acetate.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and equilibrate the column by running ethyl acetate through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a mixture of methanol and ethyl acetate (1:13, v/v).[2]
-
Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent).
-
Visualize the spots under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the column chromatography purification process.
References
- 1. News - Exploring Oleuropein Production Techniques [biowaynutrition.com]
- 2. scielo.br [scielo.br]
- 3. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Extraction and purification of oleuropein from olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]
Application Note & Protocol: Extraction and Purification of Oleuropeic Acid 8-O-Glucoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleuropeic acid 8-O-glucoside is a significant bioactive compound found in various plant species, including those of the Oleaceae family, such as olive leaves (Olea europaea). As a member of the secoiridoid glycoside class, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides a detailed overview of the prevalent methods for the extraction and purification of this compound and the closely related, and more extensively studied, oleuropein from olive leaves. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining this compound with high purity.
Extraction Methodologies: An Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods. The optimal choice depends on factors such as the starting material, desired scale, and available equipment.
Key Extraction Techniques:
-
Maceration: A simple and widely used technique involving the soaking of plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[1][2]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][2]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency.[2][3]
-
Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical fluids, most commonly CO2, as the extraction solvent.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of oleuropein, which can serve as a valuable reference for optimizing the isolation of this compound.
Table 1: Comparison of Oleuropein Extraction Methods and Solvents
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Yield/Concentration | Purity (%) | Reference |
| Maceration | Olive Leaves | 80% Ethanol | Ambient | - | - | [4] |
| Soxhlet Extraction | Olive Leaves | 80% Ethanol | Boiling point of solvent | Higher than maceration | - | [4] |
| Ultrasound-Assisted | Olive Leaves | 80% Methanol-water (v/v) | Not specified | 13.52% of crude extract | - | [2] |
| Microwave-Assisted | Olive Leaves | Water | 86 | 82% increase vs. maceration | - | [2] |
| Pressurized Liquid | Olive Leaves | 80% Ethanol | 190 | 73.65 mg/g extract | - | [2][3] |
| Supercritical Fluid | Olive Leaves | Supercritical CO2 with 20% ethanol | 100 (300 bar) | 30% of dry extract | - | [2] |
| Liquid-Liquid | Olive Leaves | Ethyl acetate | Ambient | 9.8% w/w in dried leaves | >98 | [5][6] |
Table 2: Column Chromatography Purification of Oleuropein
| Stationary Phase | Mobile Phase | Purity Achieved (%) | Purification Efficiency (%) | Reference |
| Silica Gel | Methanol:Ethyl Acetate (1:13, v/v) | 96.54 | 78.49 | [2] |
| Sephadex LH-20 | 50% Ethanol | 82.9 | - | [2] |
| Silica Gel Flash | Methylene chloride:Methanol:Water (14:3:1 or 7:3:1) | 95-98 | - | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound, adapted from established methods for oleuropein.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for the extraction of this compound from dried olive leaves.
Materials and Equipment:
-
Dried and powdered olive leaves
-
80% Methanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered olive leaves.
-
Extraction:
-
Place the powdered leaves in a 250 mL beaker.
-
Add 100 mL of 80% methanol-water solution.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at room temperature.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be used for subsequent purification steps.
-
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the crude extract obtained from Protocol 1 using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvent: Methanol and Ethyl Acetate
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in ethyl acetate.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and equilibrate the column by running ethyl acetate through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a mixture of methanol and ethyl acetate (1:13, v/v).[2]
-
Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent).
-
Visualize the spots under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the column chromatography purification process.
References
- 1. News - Exploring Oleuropein Production Techniques [biowaynutrition.com]
- 2. scielo.br [scielo.br]
- 3. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Extraction and purification of oleuropein from olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Oleuropeic Acid 8-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid 8-O-glucoside, a derivative of the well-studied secoiridoid oleuropein (B1677263) found in olive leaves, is a subject of growing interest for its potential health benefits, including its antioxidant properties.[1][2] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] In vitro antioxidant assays are essential tools for screening and characterizing the antioxidant capacity of novel compounds like this compound.
These application notes provide detailed protocols for four commonly employed in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.
Disclaimer: Specific quantitative data for this compound is not extensively available in the current literature. The quantitative data presented in these notes are for its parent compound, oleuropein , and should be considered representative. Researchers are encouraged to generate specific data for this compound using the provided protocols.
Data Presentation: Antioxidant Activity of Oleuropein
The following table summarizes the in vitro antioxidant activity of oleuropein from various studies, offering a comparative overview of its efficacy in different assays.
| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| DPPH | Oleuropein | ~303.5 µg/mL | - | - |
| ABTS | Oleuropein | 96.8 ± 0.02% inhibition at 100 µg/mL | - | - |
| FRAP | Oleuropein | 0.51 ± 0.003 mg GAE/L at 100 µg/mL | - | - |
| ORAC | Oleuropein | - | Trolox | - |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity. GAE stands for Gallic Acid Equivalents. Data for ORAC is often expressed as Trolox Equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the sample and a positive control (e.g., Ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard (Trolox) solutions to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Workflow:
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample, standard (FeSO₄), or blank (solvent) to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Workflow:
Caption: Workflow for the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a working solution of AAPH in the same buffer just before use.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (buffer) to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately start monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
Calculate the area under the net fluorescence decay curve (AUC) for both samples and standards.
-
The ORAC value is expressed as Trolox Equivalents (TE).
-
Signaling Pathways in Oxidative Stress Modulated by Phenolic Antioxidants
Phenolic compounds like oleuropein and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.[3][4][5]
Caption: Modulation of oxidative stress-related signaling pathways by phenolic antioxidants.
These pathways are intricately linked to cellular processes such as inflammation, apoptosis, and cell survival. By modulating these pathways, this compound may offer therapeutic potential beyond direct antioxidant effects. Further research is warranted to elucidate the precise molecular mechanisms of this promising natural compound.
References
- 1. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Oleuropeic Acid 8-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid 8-O-glucoside, a derivative of the well-studied secoiridoid oleuropein found in olive leaves, is a subject of growing interest for its potential health benefits, including its antioxidant properties.[1][2] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] In vitro antioxidant assays are essential tools for screening and characterizing the antioxidant capacity of novel compounds like this compound.
These application notes provide detailed protocols for four commonly employed in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.
Disclaimer: Specific quantitative data for this compound is not extensively available in the current literature. The quantitative data presented in these notes are for its parent compound, oleuropein , and should be considered representative. Researchers are encouraged to generate specific data for this compound using the provided protocols.
Data Presentation: Antioxidant Activity of Oleuropein
The following table summarizes the in vitro antioxidant activity of oleuropein from various studies, offering a comparative overview of its efficacy in different assays.
| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| DPPH | Oleuropein | ~303.5 µg/mL | - | - |
| ABTS | Oleuropein | 96.8 ± 0.02% inhibition at 100 µg/mL | - | - |
| FRAP | Oleuropein | 0.51 ± 0.003 mg GAE/L at 100 µg/mL | - | - |
| ORAC | Oleuropein | - | Trolox | - |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity. GAE stands for Gallic Acid Equivalents. Data for ORAC is often expressed as Trolox Equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the sample and a positive control (e.g., Ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard (Trolox) solutions to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Workflow:
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample, standard (FeSO₄), or blank (solvent) to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Workflow:
Caption: Workflow for the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a working solution of AAPH in the same buffer just before use.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (buffer) to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately start monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
Calculate the area under the net fluorescence decay curve (AUC) for both samples and standards.
-
The ORAC value is expressed as Trolox Equivalents (TE).
-
Signaling Pathways in Oxidative Stress Modulated by Phenolic Antioxidants
Phenolic compounds like oleuropein and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.[3][4][5]
Caption: Modulation of oxidative stress-related signaling pathways by phenolic antioxidants.
These pathways are intricately linked to cellular processes such as inflammation, apoptosis, and cell survival. By modulating these pathways, this compound may offer therapeutic potential beyond direct antioxidant effects. Further research is warranted to elucidate the precise molecular mechanisms of this promising natural compound.
References
- 1. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cytotoxicity of Oleuropein, a Related Compound to Oleuropeic Acid 8-O-Glucoside, on Cancer Cell Lines
A Note on the Availability of Data: Extensive literature searches did not yield specific cytotoxic data or experimental protocols for Oleuropeic acid 8-O-glucoside. The following application notes and protocols are based on studies of the closely related and extensively researched compound, oleuropein (B1677263) . Oleuropein is a glycosylated seco-iridoid, and its aglycone is structurally similar to the aglycone of oleuropeic acid. It is plausible that their biological activities may share similarities.
Introduction
Oleuropein, a phenolic compound found abundantly in olive leaves and unprocessed olives, has garnered significant attention for its potential anticancer properties. This document provides an overview of the cytotoxic effects of oleuropein on various cancer cell lines, details the experimental protocols for assessing its activity, and summarizes the known signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of Oleuropein and Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of oleuropein and other structurally related compounds on various cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, cell line, and exposure time.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Emodin-8-O-glucoside | C6 (mouse glioblastoma) | MTT | 52.67 | [1] |
| Emodin-8-O-glucoside | T98G (human glioblastoma) | MTT | 61.24 | [1] |
| Emodin-8-O-glucoside | SK-N-AS (neuroblastoma) | MTT | 108.7 | [1] |
| Oleuropein | HeLa (cervical cancer) | Not Specified | ~200 µg/mL | [2] |
| Oleuropein | HCT116 (colon cancer) | Not Specified | Not Specified | |
| Oleuropein | U2OS (osteosarcoma) | Not Specified | Not Specified | |
| Oleuropein | MCF-7 (breast cancer) | Not Specified | Dose-dependent decrease in viability | [3][4] |
| Oleuropein | MDA-MB-231 (breast cancer) | Not Specified | Dose-dependent decrease in viability | [3] |
| Oleuropein | A549 (non-small-cell lung cancer) | Not Specified | Induces apoptosis | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oleuropein (or this compound) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Following treatment with the test compound for the desired time, harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis.
References
- 1. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of oleuropein on apoptotic pathway regulators in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleuropein-Induced Apoptosis Is Mediated by Mitochondrial Glyoxalase 2 in NSCLC A549 Cells: A Mechanistic Inside and a Possible Novel Nonenzymatic Role for an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Oleuropein, a Related Compound to Oleuropeic Acid 8-O-Glucoside, on Cancer Cell Lines
A Note on the Availability of Data: Extensive literature searches did not yield specific cytotoxic data or experimental protocols for Oleuropeic acid 8-O-glucoside. The following application notes and protocols are based on studies of the closely related and extensively researched compound, oleuropein . Oleuropein is a glycosylated seco-iridoid, and its aglycone is structurally similar to the aglycone of oleuropeic acid. It is plausible that their biological activities may share similarities.
Introduction
Oleuropein, a phenolic compound found abundantly in olive leaves and unprocessed olives, has garnered significant attention for its potential anticancer properties. This document provides an overview of the cytotoxic effects of oleuropein on various cancer cell lines, details the experimental protocols for assessing its activity, and summarizes the known signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of Oleuropein and Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of oleuropein and other structurally related compounds on various cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, cell line, and exposure time.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Emodin-8-O-glucoside | C6 (mouse glioblastoma) | MTT | 52.67 | [1] |
| Emodin-8-O-glucoside | T98G (human glioblastoma) | MTT | 61.24 | [1] |
| Emodin-8-O-glucoside | SK-N-AS (neuroblastoma) | MTT | 108.7 | [1] |
| Oleuropein | HeLa (cervical cancer) | Not Specified | ~200 µg/mL | [2] |
| Oleuropein | HCT116 (colon cancer) | Not Specified | Not Specified | |
| Oleuropein | U2OS (osteosarcoma) | Not Specified | Not Specified | |
| Oleuropein | MCF-7 (breast cancer) | Not Specified | Dose-dependent decrease in viability | [3][4] |
| Oleuropein | MDA-MB-231 (breast cancer) | Not Specified | Dose-dependent decrease in viability | [3] |
| Oleuropein | A549 (non-small-cell lung cancer) | Not Specified | Induces apoptosis | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oleuropein (or this compound) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Following treatment with the test compound for the desired time, harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis.
References
- 1. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of oleuropein on apoptotic pathway regulators in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleuropein-Induced Apoptosis Is Mediated by Mitochondrial Glyoxalase 2 in NSCLC A549 Cells: A Mechanistic Inside and a Possible Novel Nonenzymatic Role for an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Oleuropeic Acid 8-O-Glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid, a secoiridoid monoterpenoid, and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. These compounds, naturally found in olive trees (Olea europaea), have demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1][2][3] Glycosylation, the attachment of a sugar moiety to a molecule, is a key strategy in drug development to enhance the solubility, stability, and bioavailability of bioactive compounds. The synthesis of Oleuropeic acid 8-O-glucoside derivatives, therefore, represents a promising avenue for the development of novel therapeutics with improved pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of this compound derivatives, starting from the readily available precursor, oleuropein (B1677263). The methodologies are based on established enzymatic and chemical synthesis principles.
Synthesis Overview
The synthesis of this compound derivatives can be approached in a two-stage process:
-
Preparation of Oleuropeic Acid: Enzymatic or chemical hydrolysis of oleuropein to yield oleuropeic acid.
-
Glycosylation of Oleuropeic Acid: Chemical synthesis to couple a protected glucose moiety to the 8-hydroxyl group of oleuropeic acid, followed by deprotection.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Preparation of Oleuropeic Acid via Enzymatic Hydrolysis of Oleuropein
This protocol describes the isolation of oleuropeic acid from oleuropein, a major polyphenol in olive leaf extract, through enzymatic hydrolysis.[4][5][6] This method offers mild reaction conditions and high product purity.
Materials:
-
Oleuropein (e.g., from olive leaf extract)
-
Sodium phosphate (B84403) buffer (pH 5.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Reaction vessel with temperature control
-
pH meter
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Enzymatic Reaction Setup:
-
Dissolve a known amount of oleuropein extract in sodium phosphate buffer (pH 5.0) in the reaction vessel.
-
Bring the solution to the optimal temperature of 55 °C.[4][5][6]
-
Add hemicellulase to the solution (e.g., 55 mg per gram of oleuropein).[4][5][6]
-
Stir the mixture at 55 °C for the optimal reaction time, monitoring the reaction progress by thin-layer chromatography (TLC). The degradation rate of oleuropein can reach up to 98.54%.[5][6]
-
-
Extraction of Oleuropeic Acid:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure oleuropeic acid.
-
Quantitative Data from Literature (Enzymatic Hydrolysis of Oleuropein):
| Parameter | Optimal Value | Yield/Degradation Rate | Reference |
| Enzyme | Hemicellulase | - | [4][5][6] |
| pH | 5.0 | - | [4][5][6] |
| Temperature | 55 °C | - | [4][5][6] |
| Enzyme Quantity | 55 mg | - | [4][5][6] |
| Oleuropein Degradation Rate | - | 98.54% | [5][6] |
Protocol 2: Synthesis of this compound Derivative via Koenigs-Knorr Glycosylation
This protocol outlines a general chemical method for the glycosylation of oleuropeic acid. The Koenigs-Knorr reaction is a classic method for the formation of O-glycosidic bonds.
Materials:
-
Oleuropeic acid (from Protocol 1)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Drierite or molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Sodium methoxide (B1231860) in methanol
-
Amberlite IR-120 (H+) resin
-
Solvents for workup and purification
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
TLC plates
-
Chromatography column
Procedure:
-
Glycosylation Reaction:
-
To a solution of oleuropeic acid in anhydrous DCM, add silver(I) carbonate and Drierite.
-
Stir the suspension under a nitrogen atmosphere at room temperature.
-
Add a solution of acetobromoglucose in anhydrous DCM dropwise to the mixture.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification of the Protected Glucoside:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the protected this compound.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate to obtain the crude this compound derivative.
-
-
Final Purification:
-
Purify the crude product by a final chromatographic step (e.g., silica gel or reversed-phase chromatography) to obtain the pure derivative.
-
Figure 2: Signaling pathway for the Koenigs-Knorr glycosylation of Oleuropeic acid.
Biological Activities and Applications
Oleuropein and its derivatives, including oleuropeic acid, exhibit a wide array of biological activities that make them attractive candidates for drug development.
Summary of Biological Activities:
| Biological Activity | Description | Reference(s) |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. | [2] |
| Anti-inflammatory | Inhibits pro-inflammatory mediators. | [2] |
| Anticancer | Shows antiproliferative effects on various cancer cell lines. | [2][7] |
| Cardioprotective | Improves cardiovascular health markers. | [1][2] |
| Neuroprotective | Protects neuronal cells from damage. | [1][2] |
| Anti-diabetic | Helps in regulating blood glucose levels. | [2] |
The synthesis of this compound derivatives is hypothesized to enhance these therapeutic properties by improving the compound's solubility and bioavailability, thus increasing its potential for clinical applications.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the synthesis of this compound derivatives. By leveraging enzymatic hydrolysis for the preparation of the oleuropeic acid precursor and established chemical glycosylation methods, researchers can efficiently produce these promising compounds for further investigation in drug discovery and development programs. The structured data and visual workflows are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.
References
- 1. Biological activities of the natural antioxidant oleuropein: Exceeding the expectation – A mini-review [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols: Synthesis of Oleuropeic Acid 8-O-Glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleuropeic acid, a secoiridoid monoterpenoid, and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. These compounds, naturally found in olive trees (Olea europaea), have demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1][2][3] Glycosylation, the attachment of a sugar moiety to a molecule, is a key strategy in drug development to enhance the solubility, stability, and bioavailability of bioactive compounds. The synthesis of Oleuropeic acid 8-O-glucoside derivatives, therefore, represents a promising avenue for the development of novel therapeutics with improved pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of this compound derivatives, starting from the readily available precursor, oleuropein. The methodologies are based on established enzymatic and chemical synthesis principles.
Synthesis Overview
The synthesis of this compound derivatives can be approached in a two-stage process:
-
Preparation of Oleuropeic Acid: Enzymatic or chemical hydrolysis of oleuropein to yield oleuropeic acid.
-
Glycosylation of Oleuropeic Acid: Chemical synthesis to couple a protected glucose moiety to the 8-hydroxyl group of oleuropeic acid, followed by deprotection.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Preparation of Oleuropeic Acid via Enzymatic Hydrolysis of Oleuropein
This protocol describes the isolation of oleuropeic acid from oleuropein, a major polyphenol in olive leaf extract, through enzymatic hydrolysis.[4][5][6] This method offers mild reaction conditions and high product purity.
Materials:
-
Oleuropein (e.g., from olive leaf extract)
-
Hemicellulase
-
Sodium phosphate buffer (pH 5.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Reaction vessel with temperature control
-
pH meter
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Enzymatic Reaction Setup:
-
Dissolve a known amount of oleuropein extract in sodium phosphate buffer (pH 5.0) in the reaction vessel.
-
Bring the solution to the optimal temperature of 55 °C.[4][5][6]
-
Add hemicellulase to the solution (e.g., 55 mg per gram of oleuropein).[4][5][6]
-
Stir the mixture at 55 °C for the optimal reaction time, monitoring the reaction progress by thin-layer chromatography (TLC). The degradation rate of oleuropein can reach up to 98.54%.[5][6]
-
-
Extraction of Oleuropeic Acid:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure oleuropeic acid.
-
Quantitative Data from Literature (Enzymatic Hydrolysis of Oleuropein):
| Parameter | Optimal Value | Yield/Degradation Rate | Reference |
| Enzyme | Hemicellulase | - | [4][5][6] |
| pH | 5.0 | - | [4][5][6] |
| Temperature | 55 °C | - | [4][5][6] |
| Enzyme Quantity | 55 mg | - | [4][5][6] |
| Oleuropein Degradation Rate | - | 98.54% | [5][6] |
Protocol 2: Synthesis of this compound Derivative via Koenigs-Knorr Glycosylation
This protocol outlines a general chemical method for the glycosylation of oleuropeic acid. The Koenigs-Knorr reaction is a classic method for the formation of O-glycosidic bonds.
Materials:
-
Oleuropeic acid (from Protocol 1)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Drierite or molecular sieves
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium methoxide in methanol
-
Amberlite IR-120 (H+) resin
-
Solvents for workup and purification
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
TLC plates
-
Chromatography column
Procedure:
-
Glycosylation Reaction:
-
To a solution of oleuropeic acid in anhydrous DCM, add silver(I) carbonate and Drierite.
-
Stir the suspension under a nitrogen atmosphere at room temperature.
-
Add a solution of acetobromoglucose in anhydrous DCM dropwise to the mixture.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification of the Protected Glucoside:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the protected this compound.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate to obtain the crude this compound derivative.
-
-
Final Purification:
-
Purify the crude product by a final chromatographic step (e.g., silica gel or reversed-phase chromatography) to obtain the pure derivative.
-
Figure 2: Signaling pathway for the Koenigs-Knorr glycosylation of Oleuropeic acid.
Biological Activities and Applications
Oleuropein and its derivatives, including oleuropeic acid, exhibit a wide array of biological activities that make them attractive candidates for drug development.
Summary of Biological Activities:
| Biological Activity | Description | Reference(s) |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. | [2] |
| Anti-inflammatory | Inhibits pro-inflammatory mediators. | [2] |
| Anticancer | Shows antiproliferative effects on various cancer cell lines. | [2][7] |
| Cardioprotective | Improves cardiovascular health markers. | [1][2] |
| Neuroprotective | Protects neuronal cells from damage. | [1][2] |
| Anti-diabetic | Helps in regulating blood glucose levels. | [2] |
The synthesis of this compound derivatives is hypothesized to enhance these therapeutic properties by improving the compound's solubility and bioavailability, thus increasing its potential for clinical applications.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the synthesis of this compound derivatives. By leveraging enzymatic hydrolysis for the preparation of the oleuropeic acid precursor and established chemical glycosylation methods, researchers can efficiently produce these promising compounds for further investigation in drug discovery and development programs. The structured data and visual workflows are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.
References
- 1. Biological activities of the natural antioxidant oleuropein: Exceeding the expectation – A mini-review [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
Troubleshooting & Optimization
Technical Support Center: Oleuropeic Acid 8-O-Glucoside Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Oleuropeic acid 8-O-glucoside in bioassays.
Disclaimer
Data regarding the solubility of this compound is limited. The information provided here is largely based on data for Oleuropein (B1677263) , a structurally similar and more extensively studied compound. Researchers should use this information as a guide and perform their own solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro bioassays?
A1: Based on data for the related compound oleuropein, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective organic solvents for creating high-concentration stock solutions.[1] For aqueous-based assays, it is crucial to dilute the stock solution carefully to avoid precipitation. Pure solvents like 100% water, methanol, or ethanol are generally not ideal for initial dissolution.[2][3] Mixtures of organic solvents with water, such as 80% ethanol, have shown to be effective for extraction, which suggests they can be good solvent systems.[2][4]
Q2: My compound precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue, especially with compounds dissolved in organic solvents like DMSO.[5][6] The rapid change from an organic to an aqueous environment can cause the compound to "crash out." To prevent this, you can try the following:
-
Decrease the final concentration: Your target concentration might be above the compound's solubility limit in the final medium.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) culture medium.[5]
-
Add the compound slowly while mixing: Add the diluted compound dropwise to your final volume of media while gently vortexing or swirling.[5]
-
Ensure media is at 37°C: Adding compounds to cold media can decrease their solubility.[5]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Preparing a high-concentration stock solution directly in aqueous buffers can be challenging. For oleuropein, the solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1] It is generally recommended to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. If you must use an aqueous stock, consider that the stability of oleuropein in aqueous solutions can be limited, and it's not recommended to store them for more than a day.[1]
Q4: How do pH and temperature affect the solubility of these compounds?
A4: For oleuropein, solubility is influenced by both pH and temperature. Higher temperatures generally increase solubility.[2][7] Acidic conditions (around pH 3) have been shown to be favorable for extracting oleuropein, suggesting better stability and possibly solubility at a lower pH.[2] However, you must consider the pH compatibility with your specific bioassay.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration in your experiments. |
| Rapid Solvent Exchange | Adding a concentrated DMSO or ethanol stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium, and then add this to the final volume. Add the compound dropwise while gently vortexing.[5] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media and buffers when preparing your working solutions.[5] |
| Incorrect Solvent for Stock | The initial stock solution was not prepared in an appropriate solvent. | For hydrophobic compounds, 100% DMSO is a common choice for high-concentration stock solutions.[5] |
Issue 2: Delayed Precipitation in the Incubator (Hours to Days)
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | The compound may interact with salts, proteins (especially in serum), or other components in the culture medium over time, forming insoluble complexes. | Try reducing the serum percentage in your media if your experiment allows. You can also test the compound's stability in a simpler buffer like PBS to see if media components are the issue. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Consider using a medium with a more robust buffering system if pH shifts are a concern. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect compound solubility. | Minimize the time your cultures are outside the incubator. If you need to take multiple measurements over time, consider setting up replicate plates for each time point. |
Quantitative Data Summary
The following table summarizes the solubility of Oleuropein in various solvents. This data can be used as a starting point for optimizing the solubility of this compound.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~50 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [1] |
| 80% Ethanol in Water | High (used for efficient extraction) | [2][4] |
| 80% Methanol in Water | High (used for efficient extraction) | [4] |
| Water | Low | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of your high-concentration DMSO stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution of the stock solution into the pre-warmed medium. For example, dilute a 50 mM stock 1:100 in media to get a 500 µM intermediate solution. Mix gently by flicking the tube.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution to the final volume of pre-warmed media to achieve your desired working concentration.
-
Add the solution dropwise while gently swirling the media to ensure rapid and even dispersal.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.[8] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, do not use it.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Oleuropein influences key cellular signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Oleuropeic Acid 8-O-Glucoside Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Oleuropeic acid 8-O-glucoside in bioassays.
Disclaimer
Data regarding the solubility of this compound is limited. The information provided here is largely based on data for Oleuropein , a structurally similar and more extensively studied compound. Researchers should use this information as a guide and perform their own solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro bioassays?
A1: Based on data for the related compound oleuropein, Dimethyl Sulfoxide (DMSO) and ethanol are effective organic solvents for creating high-concentration stock solutions.[1] For aqueous-based assays, it is crucial to dilute the stock solution carefully to avoid precipitation. Pure solvents like 100% water, methanol, or ethanol are generally not ideal for initial dissolution.[2][3] Mixtures of organic solvents with water, such as 80% ethanol, have shown to be effective for extraction, which suggests they can be good solvent systems.[2][4]
Q2: My compound precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue, especially with compounds dissolved in organic solvents like DMSO.[5][6] The rapid change from an organic to an aqueous environment can cause the compound to "crash out." To prevent this, you can try the following:
-
Decrease the final concentration: Your target concentration might be above the compound's solubility limit in the final medium.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) culture medium.[5]
-
Add the compound slowly while mixing: Add the diluted compound dropwise to your final volume of media while gently vortexing or swirling.[5]
-
Ensure media is at 37°C: Adding compounds to cold media can decrease their solubility.[5]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Preparing a high-concentration stock solution directly in aqueous buffers can be challenging. For oleuropein, the solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1] It is generally recommended to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. If you must use an aqueous stock, consider that the stability of oleuropein in aqueous solutions can be limited, and it's not recommended to store them for more than a day.[1]
Q4: How do pH and temperature affect the solubility of these compounds?
A4: For oleuropein, solubility is influenced by both pH and temperature. Higher temperatures generally increase solubility.[2][7] Acidic conditions (around pH 3) have been shown to be favorable for extracting oleuropein, suggesting better stability and possibly solubility at a lower pH.[2] However, you must consider the pH compatibility with your specific bioassay.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration in your experiments. |
| Rapid Solvent Exchange | Adding a concentrated DMSO or ethanol stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium, and then add this to the final volume. Add the compound dropwise while gently vortexing.[5] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media and buffers when preparing your working solutions.[5] |
| Incorrect Solvent for Stock | The initial stock solution was not prepared in an appropriate solvent. | For hydrophobic compounds, 100% DMSO is a common choice for high-concentration stock solutions.[5] |
Issue 2: Delayed Precipitation in the Incubator (Hours to Days)
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | The compound may interact with salts, proteins (especially in serum), or other components in the culture medium over time, forming insoluble complexes. | Try reducing the serum percentage in your media if your experiment allows. You can also test the compound's stability in a simpler buffer like PBS to see if media components are the issue. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Consider using a medium with a more robust buffering system if pH shifts are a concern. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect compound solubility. | Minimize the time your cultures are outside the incubator. If you need to take multiple measurements over time, consider setting up replicate plates for each time point. |
Quantitative Data Summary
The following table summarizes the solubility of Oleuropein in various solvents. This data can be used as a starting point for optimizing the solubility of this compound.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~50 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [1] |
| 80% Ethanol in Water | High (used for efficient extraction) | [2][4] |
| 80% Methanol in Water | High (used for efficient extraction) | [4] |
| Water | Low | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of your high-concentration DMSO stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution of the stock solution into the pre-warmed medium. For example, dilute a 50 mM stock 1:100 in media to get a 500 µM intermediate solution. Mix gently by flicking the tube.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution to the final volume of pre-warmed media to achieve your desired working concentration.
-
Add the solution dropwise while gently swirling the media to ensure rapid and even dispersal.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.[8] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, do not use it.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Oleuropein influences key cellular signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
"stability issues of Oleuropeic acid 8-O-glucoside in solution"
Welcome to the technical support center for Oleuropeic acid 8-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound in solution. The following information is primarily based on studies of the closely related and well-researched compound, oleuropein (B1677263), due to the limited direct stability data for this compound. These guidelines should serve as a strong starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution is most likely due to hydrolysis, which can be influenced by several factors:
-
pH: The stability of related compounds like oleuropein is highly pH-dependent. Acidic conditions (pH below 4) and neutral to alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.[1]
-
Temperature: Elevated temperatures significantly accelerate the degradation process.[2][3][4] Storing solutions at room temperature or higher for extended periods can lead to substantial compound loss.
-
Enzymatic Activity: If your solution is derived from a biological source or becomes contaminated, enzymes such as β-glucosidases and polyphenoloxidases can degrade the molecule.[5]
-
Light Exposure: While less documented for this specific molecule, many phenolic compounds are sensitive to light. It is best practice to protect solutions from light.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure of this compound and the known degradation pathways of the related compound oleuropein, the primary degradation products are expected to be:
-
Oleuropeic acid: Formed by the hydrolysis of the 8-O-glucoside bond.
-
Glucose: The sugar moiety released upon hydrolysis of the glycosidic bond.
-
Further degradation of the oleuropeic acid moiety may occur under harsh conditions. For the related compound oleuropein, hydrolysis yields hydroxytyrosol (B1673988) and elenolic acid.[1][6]
Q3: What are the recommended storage conditions for this compound in solution?
A3: To ensure the stability of your this compound solution, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep solutions frozen at -20°C or -80°C.[2][3][7] For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the solution in the weakly acidic range (around pH 5) for optimal stability, as this has been shown to be ideal for the related compound oleuropein.[2][3]
-
Solvent: Use a solvent in which the compound is stable. For oleuropein, 80% ethanol (B145695) has been shown to be a good solvent for storage as it can inhibit microbial growth which may produce degrading enzymes.[8]
-
Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[7]
Q4: I am observing a color change in my this compound solution. What could be the reason?
A4: A color change, such as browning, in your solution could be an indication of degradation, specifically oxidation. This can be caused by:
-
Polyphenoloxidase (PPO) activity: If there is enzymatic contamination, PPOs can cause oxidative browning.[5]
-
Alkaline pH: High pH can promote the oxidation of phenolic compounds.[2]
-
Exposure to air (oxygen): The presence of oxygen can contribute to the oxidation of the compound over time.
To mitigate this, ensure your solutions are stored at the proper pH, protected from light, and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
Quantitative Data Summary
The following tables summarize stability data for the analogous compound, oleuropein, which can be used as a reference for this compound.
Table 1: Effect of Storage Temperature on Oleuropein Stability
| Storage Temperature (°C) | Observation | Recommendation | Reference |
| 25 | Least desirable condition, significant degradation. | Avoid for storage. | [2][3] |
| 4 | Better stability than at 25°C. | Suitable for short-term storage (days). | [2][3] |
| -20 | Optimal condition for long-term stability. | Recommended for long-term storage. | [2][3] |
Table 2: Effect of pH on Oleuropein Stability
| pH | Observation | Recommendation | Reference |
| 3-4 | Hydrolysis can occur. | Use with caution, for short durations. | [2][3] |
| 5 | Optimal stability observed. | Recommended for preparing stock solutions. | [2][3] |
| >6 | Degradation increases. | Avoid for storage. | [2][3] |
Table 3: Thermal Degradation of Oleuropein
| Temperature (°C) | Degradation Rate | Key Finding | Reference |
| 70 | Moderate | Degradation is noticeable. | [2][3] |
| 90 | Significant | Rapid degradation occurs. | [2][3] |
| 110 | Very High | Detrimental to oleuropein content. | [2][3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- Buffers of different pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 7-8)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- HPLC system with a UV detector
- C18 HPLC column
- Temperature-controlled incubators/water baths
- Amber vials
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 80% ethanol).
- Dilute the stock solution to a known concentration in the different pH buffers to be tested.
- Divide the solutions for each pH into aliquots in amber vials.
- Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
- Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.
- Monitor for the appearance of new peaks, which could indicate degradation products.
3. HPLC Method (Example based on Oleuropein analysis):
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.
- Flow Rate: 1 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20 µL
4. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation rate constant (k) and the half-life (t½) for each condition by fitting the data to a first-order kinetics model.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. JRM | Free Full-Text | Investigation of the Thermal Decomposition Behavior of Oleuropein with Many Pharmacological Activities from Olive by Thermogravimetry [techscience.com]
- 5. Evidence of oleuropein degradation by olive leaf protein extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ljast.ly [ljast.ly]
"stability issues of Oleuropeic acid 8-O-glucoside in solution"
Welcome to the technical support center for Oleuropeic acid 8-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound in solution. The following information is primarily based on studies of the closely related and well-researched compound, oleuropein, due to the limited direct stability data for this compound. These guidelines should serve as a strong starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution is most likely due to hydrolysis, which can be influenced by several factors:
-
pH: The stability of related compounds like oleuropein is highly pH-dependent. Acidic conditions (pH below 4) and neutral to alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.[1]
-
Temperature: Elevated temperatures significantly accelerate the degradation process.[2][3][4] Storing solutions at room temperature or higher for extended periods can lead to substantial compound loss.
-
Enzymatic Activity: If your solution is derived from a biological source or becomes contaminated, enzymes such as β-glucosidases and polyphenoloxidases can degrade the molecule.[5]
-
Light Exposure: While less documented for this specific molecule, many phenolic compounds are sensitive to light. It is best practice to protect solutions from light.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure of this compound and the known degradation pathways of the related compound oleuropein, the primary degradation products are expected to be:
-
Oleuropeic acid: Formed by the hydrolysis of the 8-O-glucoside bond.
-
Glucose: The sugar moiety released upon hydrolysis of the glycosidic bond.
-
Further degradation of the oleuropeic acid moiety may occur under harsh conditions. For the related compound oleuropein, hydrolysis yields hydroxytyrosol and elenolic acid.[1][6]
Q3: What are the recommended storage conditions for this compound in solution?
A3: To ensure the stability of your this compound solution, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep solutions frozen at -20°C or -80°C.[2][3][7] For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the solution in the weakly acidic range (around pH 5) for optimal stability, as this has been shown to be ideal for the related compound oleuropein.[2][3]
-
Solvent: Use a solvent in which the compound is stable. For oleuropein, 80% ethanol has been shown to be a good solvent for storage as it can inhibit microbial growth which may produce degrading enzymes.[8]
-
Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[7]
Q4: I am observing a color change in my this compound solution. What could be the reason?
A4: A color change, such as browning, in your solution could be an indication of degradation, specifically oxidation. This can be caused by:
-
Polyphenoloxidase (PPO) activity: If there is enzymatic contamination, PPOs can cause oxidative browning.[5]
-
Alkaline pH: High pH can promote the oxidation of phenolic compounds.[2]
-
Exposure to air (oxygen): The presence of oxygen can contribute to the oxidation of the compound over time.
To mitigate this, ensure your solutions are stored at the proper pH, protected from light, and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
Quantitative Data Summary
The following tables summarize stability data for the analogous compound, oleuropein, which can be used as a reference for this compound.
Table 1: Effect of Storage Temperature on Oleuropein Stability
| Storage Temperature (°C) | Observation | Recommendation | Reference |
| 25 | Least desirable condition, significant degradation. | Avoid for storage. | [2][3] |
| 4 | Better stability than at 25°C. | Suitable for short-term storage (days). | [2][3] |
| -20 | Optimal condition for long-term stability. | Recommended for long-term storage. | [2][3] |
Table 2: Effect of pH on Oleuropein Stability
| pH | Observation | Recommendation | Reference |
| 3-4 | Hydrolysis can occur. | Use with caution, for short durations. | [2][3] |
| 5 | Optimal stability observed. | Recommended for preparing stock solutions. | [2][3] |
| >6 | Degradation increases. | Avoid for storage. | [2][3] |
Table 3: Thermal Degradation of Oleuropein
| Temperature (°C) | Degradation Rate | Key Finding | Reference |
| 70 | Moderate | Degradation is noticeable. | [2][3] |
| 90 | Significant | Rapid degradation occurs. | [2][3] |
| 110 | Very High | Detrimental to oleuropein content. | [2][3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- Buffers of different pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- HPLC system with a UV detector
- C18 HPLC column
- Temperature-controlled incubators/water baths
- Amber vials
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 80% ethanol).
- Dilute the stock solution to a known concentration in the different pH buffers to be tested.
- Divide the solutions for each pH into aliquots in amber vials.
- Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
- Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.
- Monitor for the appearance of new peaks, which could indicate degradation products.
3. HPLC Method (Example based on Oleuropein analysis):
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.
- Flow Rate: 1 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20 µL
4. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation rate constant (k) and the half-life (t½) for each condition by fitting the data to a first-order kinetics model.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. JRM | Free Full-Text | Investigation of the Thermal Decomposition Behavior of Oleuropein with Many Pharmacological Activities from Olive by Thermogravimetry [techscience.com]
- 5. Evidence of oleuropein degradation by olive leaf protein extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ljast.ly [ljast.ly]
Technical Support Center: Optimizing HPLC Separation of Secoiridoid Glucosides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of secoiridoid glucosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the HPLC separation of secoiridoid glucosides.
Question: Why are my peaks tailing or fronting?
Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a drawn-out initial half), can be caused by several factors.[1]
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing. To mitigate this, consider using a mobile phase with a low pH (e.g., adding formic acid or acetic acid) to suppress the ionization of silanol groups.[1] Using an end-capped column can also reduce these interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2] Try diluting your sample or reducing the injection volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[2][3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Voids or Contamination: A void at the column inlet or contamination can lead to poor peak shapes.[1][4] Reversing and flushing the column, or replacing the guard column, may resolve the issue. If the problem persists, the analytical column may need to be replaced.[1]
Question: My retention times are shifting or inconsistent. What should I do?
Answer: Fluctuations in retention times can compromise the reliability of your results. Several factors can contribute to this issue.
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a common cause.[5] Ensure precise measurement of solvents and additives. If using a gradient, ensure the pump is mixing the solvents correctly. Hand-mixing the mobile phase can sometimes resolve issues with pump proportioning valves.[3]
-
pH Instability: The pH of the mobile phase is critical for the retention of ionizable compounds like some secoiridoid glucosides.[6][7] A small change in pH can lead to significant shifts in retention time.[5] Use a buffer to maintain a stable pH, especially when operating near the pKa of your analytes.[8]
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[3] Using a column oven will ensure a stable operating temperature.
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Question: I am observing split peaks in my chromatogram. What is the cause?
Answer: Split peaks can arise from issues with the sample introduction or the column itself.
-
Contamination at the Column Inlet: Particulate matter or strongly retained compounds from the sample matrix can accumulate on the column inlet frit, disrupting the sample band and causing splitting.[3] Using a guard column and ensuring proper sample filtration can prevent this.[5]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[4] This often requires column replacement.
-
Co-elution: The split peak may actually be two different, closely eluting compounds. Optimizing the mobile phase composition or the gradient profile can improve the resolution between them.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for secoiridoid glucosides?
A1: A reversed-phase C18 column is a common and effective choice for the separation of secoiridoid glucosides.[10] A gradient elution using a mobile phase consisting of water and acetonitrile (B52724), both with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is a robust starting point.[11] Detection is typically performed using a UV detector at wavelengths around 235 nm or 280 nm.[12][13]
Q2: How can I improve the resolution between closely eluting secoiridoid glucosides?
A2: To improve resolution, you can try several approaches:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can increase the separation time and improve the resolution of complex mixtures.[9][14]
-
Adjust the Mobile Phase pH: Modifying the pH can alter the ionization state of the analytes, which in turn can change their retention and selectivity.[6][15]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
Q3: What are the best practices for sample preparation for the analysis of secoiridoid glucosides from plant extracts?
A3: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[16]
-
Extraction: Solid-phase extraction (SPE) is an effective technique for cleaning up complex plant extracts and concentrating the analytes of interest.[5]
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column.[16]
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent precipitation and peak distortion.[17]
Q4: How do I prevent baseline noise and drift in my chromatograms?
A4: A stable baseline is essential for accurate quantification.
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline noise.[3] Degassing the mobile phase using sonication or helium sparging is recommended.[5]
-
Solvent Purity: Use high-purity HPLC-grade solvents to minimize impurities that can contribute to baseline noise.
-
System Leaks: Check for leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and a noisy baseline.[3] Salt buildup around fittings is a common sign of a leak.[3]
-
Detector Lamp: An aging detector lamp can also lead to increased noise.
Data Presentation
Table 1: Example HPLC Methods for Secoiridoid Glucoside Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.4% Formic Acid | Water with 0.1% Phosphoric Acid | Water with 0.01% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic: 15% B | Gradient: 28% B for 8 min, then 35% B for 7 min | Gradient: 18% B for 1 min, to 25% B at 15 min, to 35% B at 20 min, to 60% B at 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 240 nm | 240 nm | 370 nm |
| Reference | [18] | [19] | [11] |
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
-
Extraction: Macerate the dried and powdered plant material with a suitable solvent (e.g., 70:30 ethanol:water).
-
Defatting: To remove lipids, perform a liquid-liquid extraction of the crude extract with n-hexane.
-
Concentration: Evaporate the ethanol-water extract to dryness under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Mobile Phase Preparation (Example: Water/Acetonitrile with 0.1% Formic Acid)
-
Aqueous Phase: Measure a desired volume of HPLC-grade water into a clean solvent bottle. Add 0.1% of formic acid by volume (e.g., 1 mL of formic acid to 999 mL of water).
-
Organic Phase: Measure a desired volume of HPLC-grade acetonitrile into a separate clean solvent bottle. Add 0.1% of formic acid by volume.
-
Degassing: Degas both mobile phase components separately by sonicating for 15-20 minutes or by helium sparging.
-
System Priming: Prime the HPLC pumps with the respective solvents to ensure all lines are filled and free of air bubbles.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Caption: General workflow for optimizing an HPLC method for secoiridoid glucosides.
References
- 1. labveda.com [labveda.com]
- 2. ijsdr.org [ijsdr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. moravek.com [moravek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Secoiridoid Glucosides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of secoiridoid glucosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the HPLC separation of secoiridoid glucosides.
Question: Why are my peaks tailing or fronting?
Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a drawn-out initial half), can be caused by several factors.[1]
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing. To mitigate this, consider using a mobile phase with a low pH (e.g., adding formic acid or acetic acid) to suppress the ionization of silanol groups.[1] Using an end-capped column can also reduce these interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2] Try diluting your sample or reducing the injection volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[2][3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Voids or Contamination: A void at the column inlet or contamination can lead to poor peak shapes.[1][4] Reversing and flushing the column, or replacing the guard column, may resolve the issue. If the problem persists, the analytical column may need to be replaced.[1]
Question: My retention times are shifting or inconsistent. What should I do?
Answer: Fluctuations in retention times can compromise the reliability of your results. Several factors can contribute to this issue.
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a common cause.[5] Ensure precise measurement of solvents and additives. If using a gradient, ensure the pump is mixing the solvents correctly. Hand-mixing the mobile phase can sometimes resolve issues with pump proportioning valves.[3]
-
pH Instability: The pH of the mobile phase is critical for the retention of ionizable compounds like some secoiridoid glucosides.[6][7] A small change in pH can lead to significant shifts in retention time.[5] Use a buffer to maintain a stable pH, especially when operating near the pKa of your analytes.[8]
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[3] Using a column oven will ensure a stable operating temperature.
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Question: I am observing split peaks in my chromatogram. What is the cause?
Answer: Split peaks can arise from issues with the sample introduction or the column itself.
-
Contamination at the Column Inlet: Particulate matter or strongly retained compounds from the sample matrix can accumulate on the column inlet frit, disrupting the sample band and causing splitting.[3] Using a guard column and ensuring proper sample filtration can prevent this.[5]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[4] This often requires column replacement.
-
Co-elution: The split peak may actually be two different, closely eluting compounds. Optimizing the mobile phase composition or the gradient profile can improve the resolution between them.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for secoiridoid glucosides?
A1: A reversed-phase C18 column is a common and effective choice for the separation of secoiridoid glucosides.[10] A gradient elution using a mobile phase consisting of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is a robust starting point.[11] Detection is typically performed using a UV detector at wavelengths around 235 nm or 280 nm.[12][13]
Q2: How can I improve the resolution between closely eluting secoiridoid glucosides?
A2: To improve resolution, you can try several approaches:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can increase the separation time and improve the resolution of complex mixtures.[9][14]
-
Adjust the Mobile Phase pH: Modifying the pH can alter the ionization state of the analytes, which in turn can change their retention and selectivity.[6][15]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
Q3: What are the best practices for sample preparation for the analysis of secoiridoid glucosides from plant extracts?
A3: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[16]
-
Extraction: Solid-phase extraction (SPE) is an effective technique for cleaning up complex plant extracts and concentrating the analytes of interest.[5]
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column.[16]
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent precipitation and peak distortion.[17]
Q4: How do I prevent baseline noise and drift in my chromatograms?
A4: A stable baseline is essential for accurate quantification.
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline noise.[3] Degassing the mobile phase using sonication or helium sparging is recommended.[5]
-
Solvent Purity: Use high-purity HPLC-grade solvents to minimize impurities that can contribute to baseline noise.
-
System Leaks: Check for leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and a noisy baseline.[3] Salt buildup around fittings is a common sign of a leak.[3]
-
Detector Lamp: An aging detector lamp can also lead to increased noise.
Data Presentation
Table 1: Example HPLC Methods for Secoiridoid Glucoside Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.4% Formic Acid | Water with 0.1% Phosphoric Acid | Water with 0.01% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic: 15% B | Gradient: 28% B for 8 min, then 35% B for 7 min | Gradient: 18% B for 1 min, to 25% B at 15 min, to 35% B at 20 min, to 60% B at 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 240 nm | 240 nm | 370 nm |
| Reference | [18] | [19] | [11] |
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
-
Extraction: Macerate the dried and powdered plant material with a suitable solvent (e.g., 70:30 ethanol:water).
-
Defatting: To remove lipids, perform a liquid-liquid extraction of the crude extract with n-hexane.
-
Concentration: Evaporate the ethanol-water extract to dryness under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Mobile Phase Preparation (Example: Water/Acetonitrile with 0.1% Formic Acid)
-
Aqueous Phase: Measure a desired volume of HPLC-grade water into a clean solvent bottle. Add 0.1% of formic acid by volume (e.g., 1 mL of formic acid to 999 mL of water).
-
Organic Phase: Measure a desired volume of HPLC-grade acetonitrile into a separate clean solvent bottle. Add 0.1% of formic acid by volume.
-
Degassing: Degas both mobile phase components separately by sonicating for 15-20 minutes or by helium sparging.
-
System Priming: Prime the HPLC pumps with the respective solvents to ensure all lines are filled and free of air bubbles.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Caption: General workflow for optimizing an HPLC method for secoiridoid glucosides.
References
- 1. labveda.com [labveda.com]
- 2. ijsdr.org [ijsdr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. moravek.com [moravek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for Polar Glycosides in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of polar glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for polar glycosides?
Peak tailing for polar analytes like glycosides is typically a multi-factorial issue, but it most often stems from secondary chemical interactions with the stationary phase or suboptimal analytical conditions. The primary causes include:
-
Silanol (B1196071) Interactions: The most frequent cause is the interaction between the polar functional groups of the glycoside and residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions create a secondary retention mechanism that leads to tailing peaks.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups (negatively charged at pH > 3) or the analyte itself, exacerbating unwanted interactions with the stationary phase.
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase, leading to peak distortion.
-
Column Contamination and Degradation: The accumulation of contaminants on the column frit or the degradation of the stationary phase can create active sites that cause tailing. Voids in the column packing, often caused by high pressure or pH, can also lead to peak distortion.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector contributes to band broadening and peak tailing. This is particularly noticeable for early-eluting peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How can I minimize silanol interactions that cause my glycoside peak to tail?
Silanol interactions are a primary driver of peak tailing for polar compounds. Several strategies can effectively mitigate this issue:
-
Use Modern, End-Capped Columns: Select high-purity, Type B silica (B1680970) columns that are "end-capped." End-capping is a process where residual silanol groups are chemically deactivated with a less polar functional group, significantly reducing their ability to interact with polar analytes.
-
Adjust Mobile Phase pH: Operating at a low pH (around 2.5-3.0) protonates the silanol groups, rendering them non-ionized and reducing their capacity for secondary interactions with the analyte.
-
Use Mobile Phase Additives:
-
Buffers: Buffers help maintain a consistent pH and can mask residual silanol activity. Increasing buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.
-
Acidic Modifiers: Adding small amounts of an acid like formic acid or trifluoroacetic acid helps to keep the silanol groups protonated.
-
Sacrificial Bases: Historically, a small concentration of a base like triethylamine (B128534) (TEA) was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
-
Choose Alternative Stationary Phases: Consider columns with alternative chemistries designed for polar compounds, such as those with polar-embedded or polar-endcapped phases, which offer improved shielding of the silica surface.
Q3: Can my sample preparation be the cause of peak tailing?
Yes, improper sample preparation can significantly contribute to poor peak shape. Key considerations include:
-
Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter. Particulates can clog the column inlet frit, leading to increased backpressure, flow path distortion, and peak tailing.
-
Sample Dilution: If you suspect column overload, try diluting your sample and reinjecting it. Overloading the column is a common cause of both peak fronting and tailing.
-
Sample Matrix: Complex matrices, such as those from crude extracts, may contain interfering compounds. Consider a sample cleanup step like Solid-Phase Extraction (SPE) to remove these interferences.
-
Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause the analyte band to spread on the column, resulting in a distorted peak.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Only change one parameter at a time to clearly understand its effect.
Figure 1: Systematic troubleshooting workflow for HPLC peak tailing.
Visualizing the Problem: Silanol Interaction
The diagram below illustrates how residual silanol groups on the stationary phase can cause peak tailing through secondary interactions with a polar glycoside molecule.
Figure 2: Mechanism of silanol interaction causing peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table summarizes the typical effect of adjusting mobile phase pH on the peak shape of a polar, basic glycoside. The USP Tailing Factor (Tf) is used as a measure of peak asymmetry, where a value of 1.0 is a perfectly symmetrical peak.
| Mobile Phase pH | Dominant Silanol State | Expected USP Tailing Factor (Tf) | Rationale |
| 7.0 | Ionized (SiO⁻) | > 2.0 | Strong ionic interaction between negatively charged silanols and polar analyte. |
| **4.5 |
Technical Support Center: Troubleshooting Peak Tailing for Polar Glycosides in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of polar glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for polar glycosides?
Peak tailing for polar analytes like glycosides is typically a multi-factorial issue, but it most often stems from secondary chemical interactions with the stationary phase or suboptimal analytical conditions. The primary causes include:
-
Silanol Interactions: The most frequent cause is the interaction between the polar functional groups of the glycoside and residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions create a secondary retention mechanism that leads to tailing peaks.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups (negatively charged at pH > 3) or the analyte itself, exacerbating unwanted interactions with the stationary phase.
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase, leading to peak distortion.
-
Column Contamination and Degradation: The accumulation of contaminants on the column frit or the degradation of the stationary phase can create active sites that cause tailing. Voids in the column packing, often caused by high pressure or pH, can also lead to peak distortion.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector contributes to band broadening and peak tailing. This is particularly noticeable for early-eluting peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How can I minimize silanol interactions that cause my glycoside peak to tail?
Silanol interactions are a primary driver of peak tailing for polar compounds. Several strategies can effectively mitigate this issue:
-
Use Modern, End-Capped Columns: Select high-purity, Type B silica columns that are "end-capped." End-capping is a process where residual silanol groups are chemically deactivated with a less polar functional group, significantly reducing their ability to interact with polar analytes.
-
Adjust Mobile Phase pH: Operating at a low pH (around 2.5-3.0) protonates the silanol groups, rendering them non-ionized and reducing their capacity for secondary interactions with the analyte.
-
Use Mobile Phase Additives:
-
Buffers: Buffers help maintain a consistent pH and can mask residual silanol activity. Increasing buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.
-
Acidic Modifiers: Adding small amounts of an acid like formic acid or trifluoroacetic acid helps to keep the silanol groups protonated.
-
Sacrificial Bases: Historically, a small concentration of a base like triethylamine (TEA) was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
-
Choose Alternative Stationary Phases: Consider columns with alternative chemistries designed for polar compounds, such as those with polar-embedded or polar-endcapped phases, which offer improved shielding of the silica surface.
Q3: Can my sample preparation be the cause of peak tailing?
Yes, improper sample preparation can significantly contribute to poor peak shape. Key considerations include:
-
Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter. Particulates can clog the column inlet frit, leading to increased backpressure, flow path distortion, and peak tailing.
-
Sample Dilution: If you suspect column overload, try diluting your sample and reinjecting it. Overloading the column is a common cause of both peak fronting and tailing.
-
Sample Matrix: Complex matrices, such as those from crude extracts, may contain interfering compounds. Consider a sample cleanup step like Solid-Phase Extraction (SPE) to remove these interferences.
-
Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause the analyte band to spread on the column, resulting in a distorted peak.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Only change one parameter at a time to clearly understand its effect.
Figure 1: Systematic troubleshooting workflow for HPLC peak tailing.
Visualizing the Problem: Silanol Interaction
The diagram below illustrates how residual silanol groups on the stationary phase can cause peak tailing through secondary interactions with a polar glycoside molecule.
Figure 2: Mechanism of silanol interaction causing peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table summarizes the typical effect of adjusting mobile phase pH on the peak shape of a polar, basic glycoside. The USP Tailing Factor (Tf) is used as a measure of peak asymmetry, where a value of 1.0 is a perfectly symmetrical peak.
| Mobile Phase pH | Dominant Silanol State | Expected USP Tailing Factor (Tf) | Rationale |
| 7.0 | Ionized (SiO⁻) | > 2.0 | Strong ionic interaction between negatively charged silanols and polar analyte. |
| **4.5 |
Technical Support Center: Purification of Oleuropeic Acid 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Oleuropeic acid 8-O-glucoside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Inefficient extraction solvent | Optimize the solvent system. Aqueous ethanol (B145695) (e.g., 80%) has been shown to be effective for extracting similar phenolic compounds from plant matrices.[1] |
| Degradation during extraction | High temperatures can lead to the degradation of related compounds like oleuropein (B1677263).[2] Consider using extraction techniques that operate at lower temperatures, such as pressurized liquid extraction at optimized, lower temperatures, or dynamic maceration. |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize surface area and facilitate solvent penetration. |
| Insufficient solvent-to-solid ratio | Increase the solvent volume relative to the plant material to ensure thorough extraction. |
Problem 2: Co-elution of Impurities During Chromatography
| Possible Cause | Recommended Solution |
| Similar polarity of impurities | Employ orthogonal chromatography techniques. If using reverse-phase HPLC, consider a subsequent step with normal-phase or ion-exchange chromatography. High-Performance Counter-Current Chromatography (HPCCC) is a powerful technique for separating compounds with similar polarities and can be an effective alternative or complementary method.[3][4][5] |
| Overloading of the column | Reduce the sample load on the chromatographic column to improve resolution. |
| Inappropriate solvent system in HPCCC | Systematically screen and optimize the two-phase solvent system for HPCCC to achieve better separation of the target compound from impurities. The selection can be guided by determining the partition coefficients (K values) of the target compound and major impurities in various solvent systems.[3] |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Recommended Solution | | pH Instability | Maintain the pH of solutions within a stable range. For the related compound oleuropein, a pH of around 5 has been found to be optimal for stability.[2] Avoid strongly acidic or alkaline conditions. | | Thermal Degradation | Avoid high temperatures during all purification steps. For oleuropein, temperatures above 70°C can be detrimental.[2] If evaporation is necessary, use a rotary evaporator under vacuum at a low temperature. For storage of extracts containing similar compounds, -20°C is recommended for preserving stability.[2] | | Oxidation | Work in an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long processing times. Use degassed solvents for chromatography. | | Light Sensitivity | Protect the sample from light by using amber vials or covering glassware with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting method for the extraction of this compound?
A1: A good starting point is pressurized liquid extraction (PLE) with an aqueous ethanol solution (e.g., 80% ethanol). This method has been shown to be efficient for extracting structurally similar compounds like oleuropein and luteolin-7-O-glucoside from olive leaves.[1] Key parameters to optimize include temperature, solvent composition, and pressure. Dynamic maceration with aqueous ethanol is a viable, simpler alternative.[1]
Q2: How can I effectively remove chlorophyll (B73375) and other non-polar impurities from my initial extract?
A2: A common and effective method is to perform a liquid-liquid extraction. After your initial aqueous ethanol extraction and removal of the ethanol, you can partition the aqueous extract with a non-polar solvent like n-hexane. The highly polar this compound will remain in the aqueous phase, while chlorophyll and other non-polar impurities will move to the hexane (B92381) phase.
Q3: What type of chromatography is best suited for the final purification of this compound?
A3: For final, high-purity isolation, a combination of chromatographic techniques is often necessary. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a common choice for purifying polar compounds. For challenging separations where impurities have similar polarities, High-Performance Counter-Current Chromatography (HPCCC) is a highly effective technique. HPCCC avoids irreversible adsorption to solid supports and can be scaled up for preparative separations.[5]
Q4: What are the optimal storage conditions for purified this compound?
A4: While specific data for this compound is limited, based on the stability of the related compound oleuropein, it is recommended to store the purified compound at -20°C in a tightly sealed container, protected from light.[2] For solutions, use a buffer with a slightly acidic pH (around 5.0) to enhance stability.[2]
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound
This protocol is adapted from methods used for the extraction of oleuropein and luteolin-7-O-glucoside.[1]
-
Sample Preparation: Dry and finely grind the plant material (e.g., olive leaves) to a fine powder.
-
Packing the Extraction Cell: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
-
Extraction Parameters:
-
Solvent: 80% Ethanol in water
-
Temperature: Start with a lower temperature (e.g., 80°C) and optimize as needed. Higher temperatures may lead to degradation.
-
Pressure: Maintain a pressure high enough to keep the solvent in its liquid state (e.g., 1500 psi).
-
Extraction Time: Perform 2-3 static extraction cycles of 10-15 minutes each.
-
-
Collection: Collect the extract in a collection vial.
-
Solvent Removal: Evaporate the ethanol from the extract under reduced pressure at a low temperature (<40°C).
-
Further Processing: The resulting aqueous extract can then be subjected to liquid-liquid extraction or directly to chromatographic purification.
Quantitative Data Summary
The following table summarizes extraction conditions for related compounds, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Extraction Method | Solvent | Temperature (°C) | Key Finding | Reference |
| Oleuropein & Luteolin-7-O-glucoside | Pressurized Liquid Extraction | 80% Aqueous Ethanol | 190 | Maximized recovery of phenolic compounds. Note: This temperature may be too high and cause degradation of some compounds. | [1] |
| Oleuropein | Ohmic Heating | Water | 75 | Preferred for preserving oleuropein content compared to higher temperatures. | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in chromatographic separation.
References
- 1. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Oleuropeic Acid 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Oleuropeic acid 8-O-glucoside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Inefficient extraction solvent | Optimize the solvent system. Aqueous ethanol (e.g., 80%) has been shown to be effective for extracting similar phenolic compounds from plant matrices.[1] |
| Degradation during extraction | High temperatures can lead to the degradation of related compounds like oleuropein.[2] Consider using extraction techniques that operate at lower temperatures, such as pressurized liquid extraction at optimized, lower temperatures, or dynamic maceration. |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize surface area and facilitate solvent penetration. |
| Insufficient solvent-to-solid ratio | Increase the solvent volume relative to the plant material to ensure thorough extraction. |
Problem 2: Co-elution of Impurities During Chromatography
| Possible Cause | Recommended Solution |
| Similar polarity of impurities | Employ orthogonal chromatography techniques. If using reverse-phase HPLC, consider a subsequent step with normal-phase or ion-exchange chromatography. High-Performance Counter-Current Chromatography (HPCCC) is a powerful technique for separating compounds with similar polarities and can be an effective alternative or complementary method.[3][4][5] |
| Overloading of the column | Reduce the sample load on the chromatographic column to improve resolution. |
| Inappropriate solvent system in HPCCC | Systematically screen and optimize the two-phase solvent system for HPCCC to achieve better separation of the target compound from impurities. The selection can be guided by determining the partition coefficients (K values) of the target compound and major impurities in various solvent systems.[3] |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Recommended Solution | | pH Instability | Maintain the pH of solutions within a stable range. For the related compound oleuropein, a pH of around 5 has been found to be optimal for stability.[2] Avoid strongly acidic or alkaline conditions. | | Thermal Degradation | Avoid high temperatures during all purification steps. For oleuropein, temperatures above 70°C can be detrimental.[2] If evaporation is necessary, use a rotary evaporator under vacuum at a low temperature. For storage of extracts containing similar compounds, -20°C is recommended for preserving stability.[2] | | Oxidation | Work in an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long processing times. Use degassed solvents for chromatography. | | Light Sensitivity | Protect the sample from light by using amber vials or covering glassware with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting method for the extraction of this compound?
A1: A good starting point is pressurized liquid extraction (PLE) with an aqueous ethanol solution (e.g., 80% ethanol). This method has been shown to be efficient for extracting structurally similar compounds like oleuropein and luteolin-7-O-glucoside from olive leaves.[1] Key parameters to optimize include temperature, solvent composition, and pressure. Dynamic maceration with aqueous ethanol is a viable, simpler alternative.[1]
Q2: How can I effectively remove chlorophyll and other non-polar impurities from my initial extract?
A2: A common and effective method is to perform a liquid-liquid extraction. After your initial aqueous ethanol extraction and removal of the ethanol, you can partition the aqueous extract with a non-polar solvent like n-hexane. The highly polar this compound will remain in the aqueous phase, while chlorophyll and other non-polar impurities will move to the hexane phase.
Q3: What type of chromatography is best suited for the final purification of this compound?
A3: For final, high-purity isolation, a combination of chromatographic techniques is often necessary. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a common choice for purifying polar compounds. For challenging separations where impurities have similar polarities, High-Performance Counter-Current Chromatography (HPCCC) is a highly effective technique. HPCCC avoids irreversible adsorption to solid supports and can be scaled up for preparative separations.[5]
Q4: What are the optimal storage conditions for purified this compound?
A4: While specific data for this compound is limited, based on the stability of the related compound oleuropein, it is recommended to store the purified compound at -20°C in a tightly sealed container, protected from light.[2] For solutions, use a buffer with a slightly acidic pH (around 5.0) to enhance stability.[2]
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound
This protocol is adapted from methods used for the extraction of oleuropein and luteolin-7-O-glucoside.[1]
-
Sample Preparation: Dry and finely grind the plant material (e.g., olive leaves) to a fine powder.
-
Packing the Extraction Cell: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
-
Extraction Parameters:
-
Solvent: 80% Ethanol in water
-
Temperature: Start with a lower temperature (e.g., 80°C) and optimize as needed. Higher temperatures may lead to degradation.
-
Pressure: Maintain a pressure high enough to keep the solvent in its liquid state (e.g., 1500 psi).
-
Extraction Time: Perform 2-3 static extraction cycles of 10-15 minutes each.
-
-
Collection: Collect the extract in a collection vial.
-
Solvent Removal: Evaporate the ethanol from the extract under reduced pressure at a low temperature (<40°C).
-
Further Processing: The resulting aqueous extract can then be subjected to liquid-liquid extraction or directly to chromatographic purification.
Quantitative Data Summary
The following table summarizes extraction conditions for related compounds, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Extraction Method | Solvent | Temperature (°C) | Key Finding | Reference |
| Oleuropein & Luteolin-7-O-glucoside | Pressurized Liquid Extraction | 80% Aqueous Ethanol | 190 | Maximized recovery of phenolic compounds. Note: This temperature may be too high and cause degradation of some compounds. | [1] |
| Oleuropein | Ohmic Heating | Water | 75 | Preferred for preserving oleuropein content compared to higher temperatures. | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in chromatographic separation.
References
- 1. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: LC-MS Analysis of Plant Extracts Containing Oleuropeic Acid 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of plant extracts, with a specific focus on Oleuropeic acid 8-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of plant extracts?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the context of plant extracts, which are complex mixtures of phytochemicals, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, such as this compound.[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent.[4][5] A significant difference in signal intensity indicates the presence of matrix effects. A qualitative approach is the post-column infusion method, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5]
Q3: What are the most effective strategies to minimize or compensate for matrix effects in my experiments?
A3: A multi-pronged approach is often the most effective. This includes:
-
Optimized Sample Preparation: This is considered the most critical step to remove interfering matrix components.[6][7] Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE, are highly effective.[6][7]
-
Chromatographic Separation: Improving the separation of this compound from matrix interferences by optimizing the LC method (e.g., gradient, column chemistry) can significantly reduce matrix effects.[1][7]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is free of the analyte can also help to compensate for signal suppression or enhancement.[3]
Q4: Are there specific sample preparation techniques recommended for complex plant extracts containing polar compounds like glycosides?
A4: Yes, for polar compounds like this compound in complex plant matrices, Solid-Phase Extraction (SPE) is highly recommended over simpler methods like protein precipitation.[6][7] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective in producing cleaner extracts.[7]
Q5: Can changing my LC-MS instrument settings help reduce matrix effects?
A5: While less impactful than sample preparation and chromatography, optimizing MS parameters can sometimes help.[1] For instance, adjusting the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) may improve the ionization of the target analyte in the presence of matrix components. However, this should be considered a fine-tuning step after optimizing the sample preparation and chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | Implement a robust sample cleanup protocol using SPE. Utilize a stable isotope-labeled internal standard for reliable normalization.[8][9] |
| Low signal intensity or poor sensitivity for this compound | Significant ion suppression from co-eluting matrix components. | 1. Improve sample cleanup to remove interfering compounds.[7] 2. Optimize chromatographic conditions to separate the analyte from the suppression zone.[1] 3. Check for and clean any contamination in the MS source. |
| Signal intensity is unexpectedly high and inconsistent | Ion enhancement due to matrix components. | Similar to addressing ion suppression: improve sample preparation and chromatographic separation. Matrix-matched calibrators are crucial in this scenario.[3] |
| Retention time shifts for this compound | Matrix components affecting the column chemistry or high sample loading. | 1. Dilute the sample extract before injection.[1] 2. Incorporate a more rigorous sample cleanup to reduce the overall matrix load on the column. 3. Ensure proper column equilibration between injections. |
| Inconsistent results when using matrix-matched calibration | The blank matrix is not representative of the study samples or contains endogenous levels of the analyte. | Source a more appropriate blank matrix. If a true blank is unavailable, consider the standard addition method for quantification.[1][8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the plant matrix that is known to not contain this compound using your established extraction procedure.
-
Prepare Spiked Samples:
-
Set A: Spike the blank matrix extract with a known concentration of this compound standard.
-
Set B: Prepare a solution of the this compound standard in the initial mobile phase (neat solvent) at the same concentration as Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a mixed-mode SPE cartridge for the cleanup of a plant extract. Note: Specific conditions should be optimized for your particular plant matrix and analyte.
-
Sample Pre-treatment: Dilute the initial plant extract with an appropriate solvent to reduce viscosity and ensure compatibility with the SPE sorbent.
-
Column Conditioning: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with methanol (B129727) and water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound, undesired matrix components. The composition of the wash solvent should be optimized to maximize the removal of interferences while retaining this compound.
-
Elution: Elute the target analyte, this compound, using a stronger solvent. The elution solvent should be selective for the analyte to minimize the co-elution of remaining matrix components.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis with matrix effect mitigation.
Caption: Troubleshooting logic for matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Support Center: LC-MS Analysis of Plant Extracts Containing Oleuropeic Acid 8-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of plant extracts, with a specific focus on Oleuropeic acid 8-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of plant extracts?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the context of plant extracts, which are complex mixtures of phytochemicals, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, such as this compound.[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent.[4][5] A significant difference in signal intensity indicates the presence of matrix effects. A qualitative approach is the post-column infusion method, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5]
Q3: What are the most effective strategies to minimize or compensate for matrix effects in my experiments?
A3: A multi-pronged approach is often the most effective. This includes:
-
Optimized Sample Preparation: This is considered the most critical step to remove interfering matrix components.[6][7] Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE, are highly effective.[6][7]
-
Chromatographic Separation: Improving the separation of this compound from matrix interferences by optimizing the LC method (e.g., gradient, column chemistry) can significantly reduce matrix effects.[1][7]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is free of the analyte can also help to compensate for signal suppression or enhancement.[3]
Q4: Are there specific sample preparation techniques recommended for complex plant extracts containing polar compounds like glycosides?
A4: Yes, for polar compounds like this compound in complex plant matrices, Solid-Phase Extraction (SPE) is highly recommended over simpler methods like protein precipitation.[6][7] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective in producing cleaner extracts.[7]
Q5: Can changing my LC-MS instrument settings help reduce matrix effects?
A5: While less impactful than sample preparation and chromatography, optimizing MS parameters can sometimes help.[1] For instance, adjusting the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) may improve the ionization of the target analyte in the presence of matrix components. However, this should be considered a fine-tuning step after optimizing the sample preparation and chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | Implement a robust sample cleanup protocol using SPE. Utilize a stable isotope-labeled internal standard for reliable normalization.[8][9] |
| Low signal intensity or poor sensitivity for this compound | Significant ion suppression from co-eluting matrix components. | 1. Improve sample cleanup to remove interfering compounds.[7] 2. Optimize chromatographic conditions to separate the analyte from the suppression zone.[1] 3. Check for and clean any contamination in the MS source. |
| Signal intensity is unexpectedly high and inconsistent | Ion enhancement due to matrix components. | Similar to addressing ion suppression: improve sample preparation and chromatographic separation. Matrix-matched calibrators are crucial in this scenario.[3] |
| Retention time shifts for this compound | Matrix components affecting the column chemistry or high sample loading. | 1. Dilute the sample extract before injection.[1] 2. Incorporate a more rigorous sample cleanup to reduce the overall matrix load on the column. 3. Ensure proper column equilibration between injections. |
| Inconsistent results when using matrix-matched calibration | The blank matrix is not representative of the study samples or contains endogenous levels of the analyte. | Source a more appropriate blank matrix. If a true blank is unavailable, consider the standard addition method for quantification.[1][8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the plant matrix that is known to not contain this compound using your established extraction procedure.
-
Prepare Spiked Samples:
-
Set A: Spike the blank matrix extract with a known concentration of this compound standard.
-
Set B: Prepare a solution of the this compound standard in the initial mobile phase (neat solvent) at the same concentration as Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a mixed-mode SPE cartridge for the cleanup of a plant extract. Note: Specific conditions should be optimized for your particular plant matrix and analyte.
-
Sample Pre-treatment: Dilute the initial plant extract with an appropriate solvent to reduce viscosity and ensure compatibility with the SPE sorbent.
-
Column Conditioning: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with methanol and water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound, undesired matrix components. The composition of the wash solvent should be optimized to maximize the removal of interferences while retaining this compound.
-
Elution: Elute the target analyte, this compound, using a stronger solvent. The elution solvent should be selective for the analyte to minimize the co-elution of remaining matrix components.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis with matrix effect mitigation.
Caption: Troubleshooting logic for matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Support Center: Oleuropeic Acid 8-O-glucoside (Oleuropein) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving Oleuropeic acid 8-O-glucoside, commonly known as Oleuropein (B1677263).
Frequently Asked Questions (FAQs)
Q1: My oleuropein stock solution seems to be degrading. What are the optimal storage conditions?
A1: Oleuropein stability is highly sensitive to temperature, pH, and light. For optimal stability, stock solutions should be stored at -20°C in a dark container. Aqueous solutions are less stable than those prepared in organic solvents like methanol (B129727) or ethanol (B145695). Avoid repeated freeze-thaw cycles. For short-term storage (up to 7 days), 4°C is acceptable, but degradation may occur over longer periods at this temperature.
Q2: I am observing high variability in my extraction yields. What factors could be contributing to this?
A2: Several factors can significantly impact oleuropein extraction efficiency, leading to variability. These include:
-
Solvent Choice: Mixtures of ethanol or methanol with water (e.g., 80% ethanol) are generally more effective for extracting oleuropein than pure solvents.
-
Temperature: Higher extraction temperatures can increase yield, but excessive heat (above 110°C) can cause degradation.
-
pH: An acidic pH (around 3-5) generally improves extraction efficiency and stability.
-
Extraction Method: Techniques like ultrasound-assisted extraction (UAE) and Soxhlet extraction can yield more consistent and higher amounts of oleuropein compared to simple maceration.
-
Plant Material: The cultivar of the olive leaves, age of the leaves (younger leaves often have higher concentrations), and the season of harvest can all lead to significant variations in oleuropein content.
Q3: My quantification of oleuropein using HPLC is inconsistent. How can I improve the reproducibility of my measurements?
A3: To improve the reproducibility of your HPLC quantification, consider the following:
-
Method Validation: Ensure your HPLC method is properly validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
-
Standard Purity: Use a high-purity, certified oleuropein standard for your calibration curve. The purity of commercial extracts can vary significantly.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic modifier like acetic acid or phosphoric acid to ensure good peak shape.
-
Column: A C18 reversed-phase column is typically used for oleuropein analysis.
-
Sample Preparation: Ensure complete and consistent extraction of oleuropein from your matrix and filter all samples before injection to prevent column clogging.
Q4: I am seeing inconsistent results in my cell-based assays (e.g., viability, anti-inflammatory). What are the potential sources of error?
A4: Inconsistent results in cell-based assays with oleuropein can stem from several sources:
-
Oleuropein Stability in Media: Oleuropein can be unstable in cell culture media at 37°C. It is advisable to prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator before being added to cells.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture is low and consistent across all treatments, as it can have its own cytotoxic or biological effects.
-
Cell Line Variability: Different cell lines can respond differently to oleuropein. Cell passage number can also affect experimental outcomes.
-
Assay Interference: Some natural products can interfere with common viability assays like MTT by directly reducing the tetrazolium dye, leading to false-positive results. If you suspect this, consider using an alternative assay (e.g., a fluorescence-based assay or direct cell counting).
-
Purity of Oleuropein: The presence of other bioactive compounds in impure extracts can influence the observed cellular effects.
Q5: What is the difference between oleuropein and its aglycone, and how does this affect my experiments?
A5: Oleuropein is a glycoside. Its aglycone is the molecule remaining after the glucose unit has been removed, a process that can occur through enzymatic or acid hydrolysis. The aglycone form is often more biologically active but also less stable.
Technical Support Center: Oleuropeic Acid 8-O-glucoside (Oleuropein) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving Oleuropeic acid 8-O-glucoside, commonly known as Oleuropein.
Frequently Asked Questions (FAQs)
Q1: My oleuropein stock solution seems to be degrading. What are the optimal storage conditions?
A1: Oleuropein stability is highly sensitive to temperature, pH, and light. For optimal stability, stock solutions should be stored at -20°C in a dark container. Aqueous solutions are less stable than those prepared in organic solvents like methanol or ethanol. Avoid repeated freeze-thaw cycles. For short-term storage (up to 7 days), 4°C is acceptable, but degradation may occur over longer periods at this temperature.
Q2: I am observing high variability in my extraction yields. What factors could be contributing to this?
A2: Several factors can significantly impact oleuropein extraction efficiency, leading to variability. These include:
-
Solvent Choice: Mixtures of ethanol or methanol with water (e.g., 80% ethanol) are generally more effective for extracting oleuropein than pure solvents.
-
Temperature: Higher extraction temperatures can increase yield, but excessive heat (above 110°C) can cause degradation.
-
pH: An acidic pH (around 3-5) generally improves extraction efficiency and stability.
-
Extraction Method: Techniques like ultrasound-assisted extraction (UAE) and Soxhlet extraction can yield more consistent and higher amounts of oleuropein compared to simple maceration.
-
Plant Material: The cultivar of the olive leaves, age of the leaves (younger leaves often have higher concentrations), and the season of harvest can all lead to significant variations in oleuropein content.
Q3: My quantification of oleuropein using HPLC is inconsistent. How can I improve the reproducibility of my measurements?
A3: To improve the reproducibility of your HPLC quantification, consider the following:
-
Method Validation: Ensure your HPLC method is properly validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
-
Standard Purity: Use a high-purity, certified oleuropein standard for your calibration curve. The purity of commercial extracts can vary significantly.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with an acidic modifier like acetic acid or phosphoric acid to ensure good peak shape.
-
Column: A C18 reversed-phase column is typically used for oleuropein analysis.
-
Sample Preparation: Ensure complete and consistent extraction of oleuropein from your matrix and filter all samples before injection to prevent column clogging.
Q4: I am seeing inconsistent results in my cell-based assays (e.g., viability, anti-inflammatory). What are the potential sources of error?
A4: Inconsistent results in cell-based assays with oleuropein can stem from several sources:
-
Oleuropein Stability in Media: Oleuropein can be unstable in cell culture media at 37°C. It is advisable to prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator before being added to cells.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture is low and consistent across all treatments, as it can have its own cytotoxic or biological effects.
-
Cell Line Variability: Different cell lines can respond differently to oleuropein. Cell passage number can also affect experimental outcomes.
-
Assay Interference: Some natural products can interfere with common viability assays like MTT by directly reducing the tetrazolium dye, leading to false-positive results. If you suspect this, consider using an alternative assay (e.g., a fluorescence-based assay or direct cell counting).
-
Purity of Oleuropein: The presence of other bioactive compounds in impure extracts can influence the observed cellular effects.
Q5: What is the difference between oleuropein and its aglycone, and how does this affect my experiments?
A5: Oleuropein is a glycoside. Its aglycone is the molecule remaining after the glucose unit has been removed, a process that can occur through enzymatic or acid hydrolysis. The aglycone form is often more biologically active but also less stable.
Validation & Comparative
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of Oleuropeic Acid 8-O-glucoside with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of natural products is a critical step in the journey from discovery to application. Oleuropeic acid 8-O-glucoside, an iridoid glucoside with potential pharmacological activities, provides an excellent case study for the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in detailed molecular characterization. This guide offers a comparative overview of the essential 2D NMR techniques and the expected data for the structural elucidation of this compound.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal intricate connectivity between atoms, allowing for the definitive assignment of the molecular structure.
Comparative Analysis of 2D NMR Techniques
A combination of 2D NMR experiments is crucial for assembling the complete structural picture of this compound. Each technique provides a unique piece of the puzzle, as detailed below:
| 2D NMR Technique | Information Provided | Significance for this compound |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. | Establishes the spin systems within the oleuropeic acid and glucose moieties, connecting adjacent protons. |
| HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. | Assigns the ¹³C chemical shift to its |
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of Oleuropeic Acid 8-O-glucoside with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of natural products is a critical step in the journey from discovery to application. Oleuropeic acid 8-O-glucoside, an iridoid glucoside with potential pharmacological activities, provides an excellent case study for the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in detailed molecular characterization. This guide offers a comparative overview of the essential 2D NMR techniques and the expected data for the structural elucidation of this compound.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal intricate connectivity between atoms, allowing for the definitive assignment of the molecular structure.
Comparative Analysis of 2D NMR Techniques
A combination of 2D NMR experiments is crucial for assembling the complete structural picture of this compound. Each technique provides a unique piece of the puzzle, as detailed below:
| 2D NMR Technique | Information Provided | Significance for this compound |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. | Establishes the spin systems within the oleuropeic acid and glucose moieties, connecting adjacent protons. |
| HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. | Assigns the ¹³C chemical shift to its |
"validating the anti-inflammatory effects of Oleuropeic acid 8-O-glucoside in vivo"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Oleuropein, a prominent phenolic compound in olive leaf extract, against established anti-inflammatory agents. Due to the limited availability of in vivo data for Oleuropeic acid 8-O-glucoside, this guide focuses on the closely related and extensively studied Oleuropein. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of its therapeutic potential.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the in vivo anti-inflammatory effects of Olive Leaf Extract (OLE), rich in Oleuropein, in comparison to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The data is primarily derived from the widely used carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Table 1: Comparison of Paw Edema Inhibition in Carrageenan-Induced Inflammation in Rats
| Treatment | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| Olive Leaf Extract (OLE) | 200 | 5 hours | 42.31% |
| Olive Leaf Extract (OLE) | 400 | 5 hours | 46.99% |
| Diclofenac Sodium | 10 | 5 hours | 63.81% |
| Diclofenac Sodium | 5 | 2 hours | 56.17% |
| Diclofenac Sodium | 20 | 3 hours | 71.82% |
Table 2: Effect of Olive Leaf Extract (OLE) on Pro-inflammatory Mediators in Paw Tissue
| Treatment | Dose (mg/kg, p.o.) | TNF-α Reduction | IL-1β Reduction | COX-2 Reduction | NO Reduction |
| Olive Leaf Extract (OLE) | 200 | Significant | Significant | Significant | Significant |
| Olive Leaf Extract (OLE) | 400 | Significant | Significant | Significant | Significant |
| Diclofenac Sodium | 10 | Significant | Significant | Significant | Significant |
Note: "Significant" indicates a statistically significant reduction compared to the carrageenan-induced control group as reported in the cited study. The study by Fayez et al. (2023) noted that OLE at all tested doses reduced the concentration of TNF-α and IL-1β to a level that was lower than that obtained by the standard drug, diclofenac. Additionally, OLE at a dose of 400 mg/kg reduced the levels of COX-2 and NO to a level statistically equivalent to the normal control group.
Alternative Anti-inflammatory Agents for Comparison
For a broader perspective, the following table provides typical effective doses for other commonly used anti-inflammatory drugs in similar rodent models of inflammation.
Table 3: Common Doses of Standard Anti-inflammatory Drugs in Rat Inflammation Models
| Drug | Class | Typical Oral Dose (mg/kg) |
| Ibuprofen | NSAID | 100 |
| Dexamethasone | Corticosteroid | 0.225 - 2.25 (i.m.) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely accepted and reproducible model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Grouping: Animals are divided into several groups:
-
Vehicle Control (e.g., distilled water or saline)
-
Test Compound (e.g., Olive Leaf Extract at various doses)
-
Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)
-
-
Administration: The test compound, positive control, or vehicle is administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline measurement. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Inflammatory Mediators
Objective: To quantify the levels of pro-inflammatory cytokines and enzymes in the inflamed tissue.
Methodology:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in an appropriate buffer.
-
Quantification: The levels of inflammatory mediators such as TNF-α, IL-1β, COX-2, and Nitric Oxide (NO) in the tissue homogenate are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or other appropriate biochemical assays.
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates the typical workflow for the carrageenan-induced paw edema model.
"validating the anti-inflammatory effects of Oleuropeic acid 8-O-glucoside in vivo"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Oleuropein, a prominent phenolic compound in olive leaf extract, against established anti-inflammatory agents. Due to the limited availability of in vivo data for Oleuropeic acid 8-O-glucoside, this guide focuses on the closely related and extensively studied Oleuropein. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of its therapeutic potential.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the in vivo anti-inflammatory effects of Olive Leaf Extract (OLE), rich in Oleuropein, in comparison to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The data is primarily derived from the widely used carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Table 1: Comparison of Paw Edema Inhibition in Carrageenan-Induced Inflammation in Rats
| Treatment | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| Olive Leaf Extract (OLE) | 200 | 5 hours | 42.31% |
| Olive Leaf Extract (OLE) | 400 | 5 hours | 46.99% |
| Diclofenac Sodium | 10 | 5 hours | 63.81% |
| Diclofenac Sodium | 5 | 2 hours | 56.17% |
| Diclofenac Sodium | 20 | 3 hours | 71.82% |
Table 2: Effect of Olive Leaf Extract (OLE) on Pro-inflammatory Mediators in Paw Tissue
| Treatment | Dose (mg/kg, p.o.) | TNF-α Reduction | IL-1β Reduction | COX-2 Reduction | NO Reduction |
| Olive Leaf Extract (OLE) | 200 | Significant | Significant | Significant | Significant |
| Olive Leaf Extract (OLE) | 400 | Significant | Significant | Significant | Significant |
| Diclofenac Sodium | 10 | Significant | Significant | Significant | Significant |
Note: "Significant" indicates a statistically significant reduction compared to the carrageenan-induced control group as reported in the cited study. The study by Fayez et al. (2023) noted that OLE at all tested doses reduced the concentration of TNF-α and IL-1β to a level that was lower than that obtained by the standard drug, diclofenac. Additionally, OLE at a dose of 400 mg/kg reduced the levels of COX-2 and NO to a level statistically equivalent to the normal control group.
Alternative Anti-inflammatory Agents for Comparison
For a broader perspective, the following table provides typical effective doses for other commonly used anti-inflammatory drugs in similar rodent models of inflammation.
Table 3: Common Doses of Standard Anti-inflammatory Drugs in Rat Inflammation Models
| Drug | Class | Typical Oral Dose (mg/kg) |
| Ibuprofen | NSAID | 100 |
| Dexamethasone | Corticosteroid | 0.225 - 2.25 (i.m.) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely accepted and reproducible model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Grouping: Animals are divided into several groups:
-
Vehicle Control (e.g., distilled water or saline)
-
Test Compound (e.g., Olive Leaf Extract at various doses)
-
Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)
-
-
Administration: The test compound, positive control, or vehicle is administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline measurement. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Inflammatory Mediators
Objective: To quantify the levels of pro-inflammatory cytokines and enzymes in the inflamed tissue.
Methodology:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in an appropriate buffer.
-
Quantification: The levels of inflammatory mediators such as TNF-α, IL-1β, COX-2, and Nitric Oxide (NO) in the tissue homogenate are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or other appropriate biochemical assays.
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates the typical workflow for the carrageenan-induced paw edema model.
A Comparative Study of Oleuropeic Acid 8-O-glucoside and Oleuropein: A Guide for Researchers
An objective comparison of the structural characteristics and biological activities of Oleuropeic acid 8-O-glucoside and the well-researched oleuropein (B1677263), supported by available experimental data.
This guide provides a detailed comparative analysis of this compound and oleuropein, two natural compounds of interest to the scientific community. While oleuropein, a prominent secoiridoid from the olive tree (Olea europaea), has been extensively studied for its diverse pharmacological effects, data on this compound, a terpenoid found in Juniper species, is significantly more limited. This document summarizes the current state of knowledge on both compounds, presenting available quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to aid researchers, scientists, and drug development professionals.
Chemical Structure and General Information
A fundamental distinction between the two molecules lies in their core chemical structures. Oleuropein is a complex secoiridoid glycoside, while this compound is a terpenoid glycoside.
| Feature | This compound | Oleuropein |
| Chemical Formula | C16H26O8 | C25H32O13 |
| CAS Number | 865887-46-3 | 32619-42-4 |
| Natural Source | Twigs and leaves of Juniperus communis var. depressa and Juniperus formosana. | Olive leaves, fruit, and oil (Olea europaea). |
| Chemical Class | Terpenoid Glycoside | Secoiridoid Glycoside |
Comparative Biological Activities
The biological activities of oleuropein are well-documented, with a significant body of research highlighting its antioxidant, anti-inflammatory, and antimicrobial properties. In contrast, the biological profile of this compound is largely unexplored, with current literature primarily pointing towards its antibacterial potential.
Antibacterial Activity
A notable point of comparison is the activity of both compounds against the pathogenic bacterium Helicobacter pylori.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Helicobacter pylori (strains NCTC11637, NCTC11916, and OCO1) | 100 µg/mL |
| Oleuropein | Helicobacter pylori (virulent isolates) | 20 - 40 µg/mL |
| Oleuropein | Helicobacter pylori | No effect up to 4000 µg/mL |
Note: The conflicting data regarding the anti-H. pylori activity of oleuropein from different studies highlights the need for further research to understand the variables that may influence its efficacy, such as the specific bacterial strains and experimental conditions.
Antioxidant Activity
Oleuropein is a potent antioxidant, a property attributed to its phenolic structure which enables it to scavenge free radicals and chelate metal ions.
This compound:
-
No quantitative data on antioxidant activity is currently available in the reviewed literature.
Oleuropein:
-
Demonstrates significant radical scavenging activity in various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
-
Inhibits lipid peroxidation and reduces oxidative stress markers in cellular and animal models.
Anti-inflammatory Activity
The anti-inflammatory effects of oleuropein are well-established and have been demonstrated in numerous studies.
This compound:
-
No quantitative data on anti-inflammatory activity is currently available in the reviewed literature.
Oleuropein:
-
Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Modulates inflammatory signaling pathways, including the NF-κB
A Comparative Study of Oleuropeic Acid 8-O-glucoside and Oleuropein: A Guide for Researchers
An objective comparison of the structural characteristics and biological activities of Oleuropeic acid 8-O-glucoside and the well-researched oleuropein, supported by available experimental data.
This guide provides a detailed comparative analysis of this compound and oleuropein, two natural compounds of interest to the scientific community. While oleuropein, a prominent secoiridoid from the olive tree (Olea europaea), has been extensively studied for its diverse pharmacological effects, data on this compound, a terpenoid found in Juniper species, is significantly more limited. This document summarizes the current state of knowledge on both compounds, presenting available quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to aid researchers, scientists, and drug development professionals.
Chemical Structure and General Information
A fundamental distinction between the two molecules lies in their core chemical structures. Oleuropein is a complex secoiridoid glycoside, while this compound is a terpenoid glycoside.
| Feature | This compound | Oleuropein |
| Chemical Formula | C16H26O8 | C25H32O13 |
| CAS Number | 865887-46-3 | 32619-42-4 |
| Natural Source | Twigs and leaves of Juniperus communis var. depressa and Juniperus formosana. | Olive leaves, fruit, and oil (Olea europaea). |
| Chemical Class | Terpenoid Glycoside | Secoiridoid Glycoside |
Comparative Biological Activities
The biological activities of oleuropein are well-documented, with a significant body of research highlighting its antioxidant, anti-inflammatory, and antimicrobial properties. In contrast, the biological profile of this compound is largely unexplored, with current literature primarily pointing towards its antibacterial potential.
Antibacterial Activity
A notable point of comparison is the activity of both compounds against the pathogenic bacterium Helicobacter pylori.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Helicobacter pylori (strains NCTC11637, NCTC11916, and OCO1) | 100 µg/mL |
| Oleuropein | Helicobacter pylori (virulent isolates) | 20 - 40 µg/mL |
| Oleuropein | Helicobacter pylori | No effect up to 4000 µg/mL |
Note: The conflicting data regarding the anti-H. pylori activity of oleuropein from different studies highlights the need for further research to understand the variables that may influence its efficacy, such as the specific bacterial strains and experimental conditions.
Antioxidant Activity
Oleuropein is a potent antioxidant, a property attributed to its phenolic structure which enables it to scavenge free radicals and chelate metal ions.
This compound:
-
No quantitative data on antioxidant activity is currently available in the reviewed literature.
Oleuropein:
-
Demonstrates significant radical scavenging activity in various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
-
Inhibits lipid peroxidation and reduces oxidative stress markers in cellular and animal models.
Anti-inflammatory Activity
The anti-inflammatory effects of oleuropein are well-established and have been demonstrated in numerous studies.
This compound:
-
No quantitative data on anti-inflammatory activity is currently available in the reviewed literature.
Oleuropein:
-
Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Modulates inflammatory signaling pathways, including the NF-κB
A Comparative Guide to the Cross-Validation of Analytical Methods for Oleuropein Quantification
For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Oleuropein (B1677263), a prominent phenolic compound in olive leaves with significant therapeutic potential, necessitates robust and reliable analytical methods for its measurement. This guide provides a detailed comparison of common analytical techniques for oleuropein quantification, focusing on High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is based on published experimental data to aid in method selection and cross-validation.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of various validated methods for oleuropein quantification, based on the International Council for Harmonisation (ICH) guidelines.
| Parameter | HPLC-DAD | HPLC-FLD | UPLC-MS/UV | ICH Guideline/Recommendation |
| Linearity Range | 50 - 420 µg/mL | 0.4 - 4.8 mg/g (in matrix) | 0.4 - 4.8 mg/g (in matrix) | A minimum of 5 concentrations. |
| Correlation Coefficient (r²) | > 0.999 | > 0.9999 | Not specified, but ANOVA showed non-significant differences with HPLC-FLD. | Typically ≥ 0.995. |
| Accuracy (% Recovery) | 98 - 102% | > 90% (Extraction Recovery) | > 90% (Extraction Recovery) | Closeness of results to the true value. |
| Precision (% RSD) | < 2% | Repeatability: < 5% Intermediate Precision: < 5% | Not specified, but cross-validation indicates comparable results to HPLC. | For assays, RSD ≤ 2% is common. |
| Limit of Detection (LOD) | 0.08 µg/mL | Not specified | Not specified | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | 0.25 µg/mL | Not specified | Not specified | The lowest amount of analyte that can be reliably quantified. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are protocols for commonly employed methods for oleuropein analysis.
HPLC-DAD Method
This method is widely used for routine quantification due to its robustness and accessibility.
-
Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Zorbax C18.
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (pH adjusted to 3.0 with orthophosphoric acid).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Run Time: 15 minutes.
-
Sample Preparation: Samples are filtered through a 0.45 µm PVDF filter before injection.
HPLC-FLD Method
This method offers enhanced sensitivity and selectivity by utilizing the native fluorescence of oleuropein.
-
Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).
-
Extraction: Oleuropein is extracted from the matrix (e.g., olive leaves) into methanol.
-
Detection:
-
Excitation Wavelength: 281 nm.
-
Emission Wavelength: 316 nm.
-
-
Validation: The method is validated using spiked matrix standards to account for matrix effects.
UPLC-MS Method
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provides high selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.
-
Instrumentation: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Column: Cogent Bidentate C18 2.o, 2.2µm, 120Å.
-
Mobile Phase:
-
A: DI Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A typical gradient runs from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Detection: ESI – NEG mode. The precursor ion of oleuropein is observed at m/z 539 [M-H]⁻.
-
Sample Preparation: Commercial olive leaf extract can be dissolved in DI water.
Visualizing Method Validation and Selection
The following diagrams illustrate the logical workflows for cross-validating analytical methods and selecting the most appropriate technique for your research needs.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method for oleuropein.
A Comparative Guide to the Cross-Validation of Analytical Methods for Oleuropein Quantification
For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Oleuropein, a prominent phenolic compound in olive leaves with significant therapeutic potential, necessitates robust and reliable analytical methods for its measurement. This guide provides a detailed comparison of common analytical techniques for oleuropein quantification, focusing on High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is based on published experimental data to aid in method selection and cross-validation.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of various validated methods for oleuropein quantification, based on the International Council for Harmonisation (ICH) guidelines.
| Parameter | HPLC-DAD | HPLC-FLD | UPLC-MS/UV | ICH Guideline/Recommendation |
| Linearity Range | 50 - 420 µg/mL | 0.4 - 4.8 mg/g (in matrix) | 0.4 - 4.8 mg/g (in matrix) | A minimum of 5 concentrations. |
| Correlation Coefficient (r²) | > 0.999 | > 0.9999 | Not specified, but ANOVA showed non-significant differences with HPLC-FLD. | Typically ≥ 0.995. |
| Accuracy (% Recovery) | 98 - 102% | > 90% (Extraction Recovery) | > 90% (Extraction Recovery) | Closeness of results to the true value. |
| Precision (% RSD) | < 2% | Repeatability: < 5% Intermediate Precision: < 5% | Not specified, but cross-validation indicates comparable results to HPLC. | For assays, RSD ≤ 2% is common. |
| Limit of Detection (LOD) | 0.08 µg/mL | Not specified | Not specified | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | 0.25 µg/mL | Not specified | Not specified | The lowest amount of analyte that can be reliably quantified. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are protocols for commonly employed methods for oleuropein analysis.
HPLC-DAD Method
This method is widely used for routine quantification due to its robustness and accessibility.
-
Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Zorbax C18.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Run Time: 15 minutes.
-
Sample Preparation: Samples are filtered through a 0.45 µm PVDF filter before injection.
HPLC-FLD Method
This method offers enhanced sensitivity and selectivity by utilizing the native fluorescence of oleuropein.
-
Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).
-
Extraction: Oleuropein is extracted from the matrix (e.g., olive leaves) into methanol.
-
Detection:
-
Excitation Wavelength: 281 nm.
-
Emission Wavelength: 316 nm.
-
-
Validation: The method is validated using spiked matrix standards to account for matrix effects.
UPLC-MS Method
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provides high selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.
-
Instrumentation: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Column: Cogent Bidentate C18 2.o, 2.2µm, 120Å.
-
Mobile Phase:
-
A: DI Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: A typical gradient runs from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Detection: ESI – NEG mode. The precursor ion of oleuropein is observed at m/z 539 [M-H]⁻.
-
Sample Preparation: Commercial olive leaf extract can be dissolved in DI water.
Visualizing Method Validation and Selection
The following diagrams illustrate the logical workflows for cross-validating analytical methods and selecting the most appropriate technique for your research needs.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method for oleuropein.
Navigating the Scientific Landscape: The Case of Oleuropeic Acid 8-O-glucoside Efficacy
A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the in vitro and in vivo efficacy of Oleuropeic acid 8-O-glucoside. Despite its identification in natural sources and availability for research purposes, dedicated studies characterizing its biological activity and therapeutic potential are currently absent from published scientific research. This scarcity of data prevents a direct comparative analysis of its performance in laboratory-based cellular assays versus whole-organism models.
Researchers, scientists, and drug development professionals interested in the therapeutic promise of oleuropein-related compounds will find a wealth of information on its more extensively studied parent compound, oleuropein (B1677263). The biological activities of oleuropein have been the subject of numerous in vitro and in vivo investigations, offering a potential starting point for understanding the broader class of related molecules.
While direct experimental data for this compound is unavailable, insights can be gleaned from studies on plant extracts known to contain related compounds. For instance, research on extracts from Juniperus and Eucalyptus species, which are known to produce a variety of bioactive molecules including terpenoids and phenolic glycosides, may offer clues to the potential biological activities of this specific glucoside. However, it is crucial to note that such information would be indirect and not specific to this compound.
The current state of research underscores an opportunity for novel investigations into the pharmacological properties of this compound. Future studies are needed to elucidate its potential efficacy in both in vitro and in vivo settings, which would enable the scientific community to build the comprehensive comparison guides necessary for advancing drug discovery and development.
For researchers seeking to explore this area, the logical first step would be to design and execute foundational in vitro assays to screen for various biological activities, such as antioxidant, anti-inflammatory, or cytotoxic effects. Positive findings from such studies would then provide the rationale for progressing to more complex in vivo models to assess efficacy, pharmacokinetics, and safety.
Until such data becomes available, any discussion on the in vitro versus in vivo efficacy of this compound remains speculative. The scientific community awaits dedicated research to unlock the potential of this and other understudied natural compounds.
Navigating the Scientific Landscape: The Case of Oleuropeic Acid 8-O-glucoside Efficacy
A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the in vitro and in vivo efficacy of Oleuropeic acid 8-O-glucoside. Despite its identification in natural sources and availability for research purposes, dedicated studies characterizing its biological activity and therapeutic potential are currently absent from published scientific research. This scarcity of data prevents a direct comparative analysis of its performance in laboratory-based cellular assays versus whole-organism models.
Researchers, scientists, and drug development professionals interested in the therapeutic promise of oleuropein-related compounds will find a wealth of information on its more extensively studied parent compound, oleuropein. The biological activities of oleuropein have been the subject of numerous in vitro and in vivo investigations, offering a potential starting point for understanding the broader class of related molecules.
While direct experimental data for this compound is unavailable, insights can be gleaned from studies on plant extracts known to contain related compounds. For instance, research on extracts from Juniperus and Eucalyptus species, which are known to produce a variety of bioactive molecules including terpenoids and phenolic glycosides, may offer clues to the potential biological activities of this specific glucoside. However, it is crucial to note that such information would be indirect and not specific to this compound.
The current state of research underscores an opportunity for novel investigations into the pharmacological properties of this compound. Future studies are needed to elucidate its potential efficacy in both in vitro and in vivo settings, which would enable the scientific community to build the comprehensive comparison guides necessary for advancing drug discovery and development.
For researchers seeking to explore this area, the logical first step would be to design and execute foundational in vitro assays to screen for various biological activities, such as antioxidant, anti-inflammatory, or cytotoxic effects. Positive findings from such studies would then provide the rationale for progressing to more complex in vivo models to assess efficacy, pharmacokinetics, and safety.
Until such data becomes available, any discussion on the in vitro versus in vivo efficacy of this compound remains speculative. The scientific community awaits dedicated research to unlock the potential of this and other understudied natural compounds.
Glycosylated vs. Non-Glycosylated Secoiridoids: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of glycosylated and non-glycosylated secoiridoids, focusing on their biological activities, experimental data, and underlying mechanisms.
Secoiridoids, a class of monoterpenoids found abundantly in the Oleaceae family, have garnered significant attention for their wide range of pharmacological properties. These compounds exist in two primary forms: glycosylated (bound to a sugar molecule) and non-glycosylated (aglycone). The presence or absence of the glucose moiety profoundly influences their bioavailability, stability, and biological activity. This guide provides a detailed head-to-head comparison of these two forms, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological activities of glycosylated (primarily oleuropein) and non-glycosylated (oleuropein aglycone and related compounds) secoiridoids. It is crucial to note that experimental conditions such as cell lines, concentrations, and incubation times may vary between studies, impacting direct comparability.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Oleuropein (B1677263) | DPPH radical scavenging | More potent than BHT | |
| Oleuropein Aglycone | DPPH radical scavenging | Higher anti-oxidative effect than BHT | |
| Oleacein (non-glycosylated) | Superoxide anion (O₂⁻) scavenging | IC50 = 1.8 µM | |
| Oleuropein | Superoxide anion (O₂⁻) scavenging | IC50 = 2.4 µM | |
| Oleacein (non-glycosylated) | Hypochlorous acid (HOCl) scavenging | IC50 = 1.5 µM | |
| Oleuropein | Hypochlorous acid (HOCl) scavenging | No scavenging activity |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Parameter Measured | IC50 / Effect | Reference |
| Oleuropein Aglycone | Carrageenan-induced pleurisy (mouse model) | Inflammation reduction | Significant decrease in tissue alterations | |
| Oleacein (non-glycosylated) | f-MLP-induced oxidative burst in neutrophils | Inhibition | IC50 = 1.8 µM | |
| Oleuropein | f-MLP-induced oxidative burst in neutrophils | Inhibition | IC50 = 2.4 µM | |
| Oleacein (non-glycosylated) | PMA-induced oxidative burst in neutrophils | Inhibition | IC50 = 1.5 µM | |
| Oleuropein | PMA-induced oxidative burst in neutrophils | Inhibition | IC50 = 16.0 µM | |
| Oleacein (non-glycosylated) | Myeloperoxidase release from neutrophils | Inhibition | IC50 = 8.8 µM | |
| Oleuropein | Myeloperoxidase release from neutrophils | Inhibition | IC50 = 30.7 µM | |
| Oleuropein Aglycone | LPS-stimulated THP-1 cells | IL-6, TNF-α, IL-8, IL-1β mRNA expression | Significant reduction | |
| Oleacein (non-glycosylated) | LPS-stimulated THP-1 cells | IL-6, TNF-α, IL-8, IL-1β mRNA expression | Significant reduction |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Parameter Measured | IC50 / Effect | Reference |
| Oleuropein | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 14.17 ± 3.5 µM (compound), 16.99 ± 3.4 µM (extract) | |
| Oleuropein | MDA-MB-231 (breast cancer) | Cytotoxicity | IC50 = 22.85 ± 1.86 µM (compound), 27.62 ± 2.38 µM (extract) | |
| Oleuropein Aglycone | MDA-MB-231 (breast cancer) | Inhibition of cell growth | Significant inhibition at 50 and 100 µM | |
| Oleuropein Aglycone | Tamoxifen-resistant MCF-7 (breast cancer) | Inhibition of cell growth | Significant inhibition at 50 and 100 µM |
Key Insights from Comparative Analysis
Across various studies, a general trend emerges: non-glycosylated secoiridoids often exhibit more potent biological activity in in vitro assays compared to their glycosylated precursors. This is attributed to the increased lipophilicity and smaller molecular size of the aglycones, which may facilitate easier passage through cell membranes to reach their intracellular targets.
However, the glycosylated forms, such as oleuropein, are generally more stable and abundant in natural sources like olive leaves. In vivo, the glycosidic bond of oleuropein can be hydrolyzed by β-glucosidases in the small intestine, releasing the more active aglycone. This suggests that glycosylated secoiridoids may act as prodrugs, delivering the active aglycone to the site of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of glycosylated and non-glycosylated secoiridoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (glycosylated and non-glycosylated secoiridoids) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample and the blank at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This assay assesses the ability of compounds to suppress the production of inflammatory mediators in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages (e.g., THP-1 cell line) and endothelial cells (e.g., HUVECs), leading to the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. The anti-inflammatory potential of a compound is determined by its ability to reduce the levels of these cytokines.
Protocol:
-
Cell Culture: Culture human monocytic THP-1 cells or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate culture medium and conditions.
-
Cell Treatment: Seed the cells
Glycosylated vs. Non-Glycosylated Secoiridoids: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of glycosylated and non-glycosylated secoiridoids, focusing on their biological activities, experimental data, and underlying mechanisms.
Secoiridoids, a class of monoterpenoids found abundantly in the Oleaceae family, have garnered significant attention for their wide range of pharmacological properties. These compounds exist in two primary forms: glycosylated (bound to a sugar molecule) and non-glycosylated (aglycone). The presence or absence of the glucose moiety profoundly influences their bioavailability, stability, and biological activity. This guide provides a detailed head-to-head comparison of these two forms, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological activities of glycosylated (primarily oleuropein) and non-glycosylated (oleuropein aglycone and related compounds) secoiridoids. It is crucial to note that experimental conditions such as cell lines, concentrations, and incubation times may vary between studies, impacting direct comparability.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Oleuropein | DPPH radical scavenging | More potent than BHT | |
| Oleuropein Aglycone | DPPH radical scavenging | Higher anti-oxidative effect than BHT | |
| Oleacein (non-glycosylated) | Superoxide anion (O₂⁻) scavenging | IC50 = 1.8 µM | |
| Oleuropein | Superoxide anion (O₂⁻) scavenging | IC50 = 2.4 µM | |
| Oleacein (non-glycosylated) | Hypochlorous acid (HOCl) scavenging | IC50 = 1.5 µM | |
| Oleuropein | Hypochlorous acid (HOCl) scavenging | No scavenging activity |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Parameter Measured | IC50 / Effect | Reference |
| Oleuropein Aglycone | Carrageenan-induced pleurisy (mouse model) | Inflammation reduction | Significant decrease in tissue alterations | |
| Oleacein (non-glycosylated) | f-MLP-induced oxidative burst in neutrophils | Inhibition | IC50 = 1.8 µM | |
| Oleuropein | f-MLP-induced oxidative burst in neutrophils | Inhibition | IC50 = 2.4 µM | |
| Oleacein (non-glycosylated) | PMA-induced oxidative burst in neutrophils | Inhibition | IC50 = 1.5 µM | |
| Oleuropein | PMA-induced oxidative burst in neutrophils | Inhibition | IC50 = 16.0 µM | |
| Oleacein (non-glycosylated) | Myeloperoxidase release from neutrophils | Inhibition | IC50 = 8.8 µM | |
| Oleuropein | Myeloperoxidase release from neutrophils | Inhibition | IC50 = 30.7 µM | |
| Oleuropein Aglycone | LPS-stimulated THP-1 cells | IL-6, TNF-α, IL-8, IL-1β mRNA expression | Significant reduction | |
| Oleacein (non-glycosylated) | LPS-stimulated THP-1 cells | IL-6, TNF-α, IL-8, IL-1β mRNA expression | Significant reduction |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Parameter Measured | IC50 / Effect | Reference |
| Oleuropein | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 14.17 ± 3.5 µM (compound), 16.99 ± 3.4 µM (extract) | |
| Oleuropein | MDA-MB-231 (breast cancer) | Cytotoxicity | IC50 = 22.85 ± 1.86 µM (compound), 27.62 ± 2.38 µM (extract) | |
| Oleuropein Aglycone | MDA-MB-231 (breast cancer) | Inhibition of cell growth | Significant inhibition at 50 and 100 µM | |
| Oleuropein Aglycone | Tamoxifen-resistant MCF-7 (breast cancer) | Inhibition of cell growth | Significant inhibition at 50 and 100 µM |
Key Insights from Comparative Analysis
Across various studies, a general trend emerges: non-glycosylated secoiridoids often exhibit more potent biological activity in in vitro assays compared to their glycosylated precursors. This is attributed to the increased lipophilicity and smaller molecular size of the aglycones, which may facilitate easier passage through cell membranes to reach their intracellular targets.
However, the glycosylated forms, such as oleuropein, are generally more stable and abundant in natural sources like olive leaves. In vivo, the glycosidic bond of oleuropein can be hydrolyzed by β-glucosidases in the small intestine, releasing the more active aglycone. This suggests that glycosylated secoiridoids may act as prodrugs, delivering the active aglycone to the site of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of glycosylated and non-glycosylated secoiridoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (glycosylated and non-glycosylated secoiridoids) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample and the blank at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This assay assesses the ability of compounds to suppress the production of inflammatory mediators in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages (e.g., THP-1 cell line) and endothelial cells (e.g., HUVECs), leading to the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. The anti-inflammatory potential of a compound is determined by its ability to reduce the levels of these cytokines.
Protocol:
-
Cell Culture: Culture human monocytic THP-1 cells or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate culture medium and conditions.
-
Cell Treatment: Seed the cells
Uncharted Territory: The Bioactivity of Oleuropeic Acid 8-O-Glucoside Remains Largely Unexplored
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific bioactivity of Oleuropeic acid 8-O-glucoside. Despite the extensive research into the health benefits of olive-derived compounds, this particular molecule has not been the subject of dedicated in vitro or in vivo studies detailing its potential anti-inflammatory, antioxidant, or anticancer properties. Researchers, scientists, and drug development professionals will find a lack of established findings to replicate or compare.
This guide, therefore, pivots to provide a comparative overview of well-researched, structurally related olive secoiridoids—namely Oleuropein, Oleocanthal, and Oleacein. The data and protocols presented for these compounds can serve as a valuable reference point and a foundation for designing future investigations into the bioactivity of this compound. While Oleuropeic acid is known to possess antioxidant, anti-inflammatory, and cardiovascular protective properties, specific quantitative data from dedicated studies on its glycoside form are not available in the current body of scientific literature.
Comparative Bioactivity of Prominent Olive Secoiridoids
While data on this compound is absent, extensive research on Oleuropein, Oleocanthal, and Oleacein offers insights into the potential activities of related compounds. These secoiridoids are known for their antioxidant, anti-inflammatory, and anti-proliferative effects.
Anti-inflammatory and Antioxidant Properties
Oleuropein, a major phenolic compound in olive leaves and fruit, has demonstrated significant antioxidant and anti-inflammatory effects. It has been shown to reduce levels of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines. Studies have indicated that Oleuropein is a major contributor to the anti-inflammatory effects of olive leaf extract.
Oleocanthal is another key secoiridoid recognized for its potent anti-inflammatory activity.
Table 1: Comparative Anti-inflammatory and Antioxidant Activity of Selected Olive Secoiridoids
| Compound | Assay/Model | Key Findings | Reference |
| Oleuropein | Experimentally Induced Ulcerative Colitis in rats | Significant reduction in colon MDA, MPO, and NO levels; Significant elevation in SOD, CAT, and GPX levels; Down-regulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-10, COX-2, iNOS, TGF-β1, MCP-1, and NF-κB). | |
| Oleuropein | Lipopolysaccharide-stimulated polymorphonuclear cells (PMNCs) in vitro | Significant decrease in TNFα secretion at a concentration of 20 μg/mL. | |
| Oleuropein and derivatives | Rats fed a cholesterol-rich diet | Significantly lowered serum levels of TC, TG, and LDL-C; Increased serum level of HDL-C; Decreased TBARS in liver, heart, kidneys, and aorta; Increased serum antioxidant potential and hepatic CAT and SOD activities. | |
| Oleocanthal, Oleacein, Oleuropein | Review of in vitro and in vivo studies | Inhibit cell proliferation, induce cell death (apoptosis, autophagy, and necrosis), inhibit angiogenesis, suppress tumor metastasis, and modulate cancer-associated signaling pathways. |
Note: This table summarizes findings for related compounds due to the absence of specific data for this compound.
Experimental Protocols for Assessing Bioactivity
The following are generalized methodologies extracted from studies on related olive secoiridoids, which can be adapted for investigating this compound.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α Secretion in PMNCs
-
Isolation of Polymorphonuclear Cells (PMNCs): PMNCs can be isolated from whole blood using a density gradient centrifugation method, such as with Histopaque solution.
-
Cell Culture: Isolated PMNCs are cultured in a suitable medium, for
Uncharted Territory: The Bioactivity of Oleuropeic Acid 8-O-Glucoside Remains Largely Unexplored
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific bioactivity of Oleuropeic acid 8-O-glucoside. Despite the extensive research into the health benefits of olive-derived compounds, this particular molecule has not been the subject of dedicated in vitro or in vivo studies detailing its potential anti-inflammatory, antioxidant, or anticancer properties. Researchers, scientists, and drug development professionals will find a lack of established findings to replicate or compare.
This guide, therefore, pivots to provide a comparative overview of well-researched, structurally related olive secoiridoids—namely Oleuropein, Oleocanthal, and Oleacein. The data and protocols presented for these compounds can serve as a valuable reference point and a foundation for designing future investigations into the bioactivity of this compound. While Oleuropeic acid is known to possess antioxidant, anti-inflammatory, and cardiovascular protective properties, specific quantitative data from dedicated studies on its glycoside form are not available in the current body of scientific literature.
Comparative Bioactivity of Prominent Olive Secoiridoids
While data on this compound is absent, extensive research on Oleuropein, Oleocanthal, and Oleacein offers insights into the potential activities of related compounds. These secoiridoids are known for their antioxidant, anti-inflammatory, and anti-proliferative effects.
Anti-inflammatory and Antioxidant Properties
Oleuropein, a major phenolic compound in olive leaves and fruit, has demonstrated significant antioxidant and anti-inflammatory effects. It has been shown to reduce levels of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines. Studies have indicated that Oleuropein is a major contributor to the anti-inflammatory effects of olive leaf extract.
Oleocanthal is another key secoiridoid recognized for its potent anti-inflammatory activity.
Table 1: Comparative Anti-inflammatory and Antioxidant Activity of Selected Olive Secoiridoids
| Compound | Assay/Model | Key Findings | Reference |
| Oleuropein | Experimentally Induced Ulcerative Colitis in rats | Significant reduction in colon MDA, MPO, and NO levels; Significant elevation in SOD, CAT, and GPX levels; Down-regulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-10, COX-2, iNOS, TGF-β1, MCP-1, and NF-κB). | |
| Oleuropein | Lipopolysaccharide-stimulated polymorphonuclear cells (PMNCs) in vitro | Significant decrease in TNFα secretion at a concentration of 20 μg/mL. | |
| Oleuropein and derivatives | Rats fed a cholesterol-rich diet | Significantly lowered serum levels of TC, TG, and LDL-C; Increased serum level of HDL-C; Decreased TBARS in liver, heart, kidneys, and aorta; Increased serum antioxidant potential and hepatic CAT and SOD activities. | |
| Oleocanthal, Oleacein, Oleuropein | Review of in vitro and in vivo studies | Inhibit cell proliferation, induce cell death (apoptosis, autophagy, and necrosis), inhibit angiogenesis, suppress tumor metastasis, and modulate cancer-associated signaling pathways. |
Note: This table summarizes findings for related compounds due to the absence of specific data for this compound.
Experimental Protocols for Assessing Bioactivity
The following are generalized methodologies extracted from studies on related olive secoiridoids, which can be adapted for investigating this compound.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α Secretion in PMNCs
-
Isolation of Polymorphonuclear Cells (PMNCs): PMNCs can be isolated from whole blood using a density gradient centrifugation method, such as with Histopaque solution.
-
Cell Culture: Isolated PMNCs are cultured in a suitable medium, for
Safety Operating Guide
Safe Handling and Disposal of Oleuropeic Acid 8-O-Glucoside: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Based on the handling guidelines for analogous compounds such as other glucosides, which may cause skin and eye irritation, the following personal protective equipment is mandatory when handling Ole-GLC.[4][5][6]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Hand Protection | Disposable Gloves | Nitrile gloves. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of Oleuropeic acid 8-O-glucoside from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number (865887-46-3), and quantity match the order specifications.[1]
-
Store the compound in a tightly sealed container in a designated freezer at -20°C.[1]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Ole-GLC using a calibrated analytical balance.
-
Prepare solutions in a chemical fume hood.
-
Avoid inhalation of any dust or aerosol.
-
Wash hands thoroughly with soap and water after handling.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site. For large spills, evacuate the area and contact environmental health and safety personnel.
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Ole-GLC | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard in the regular trash. |
| Contaminated Labware | Dispose of contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a designated chemical waste container. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated chemical waste container. |
IV. Procedural Workflow
Caption: Workflow for Safe Handling of this compound.
References
Safe Handling and Disposal of Oleuropeic Acid 8-O-Glucoside: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Based on the handling guidelines for analogous compounds such as other glucosides, which may cause skin and eye irritation, the following personal protective equipment is mandatory when handling Ole-GLC.[4][5][6]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Hand Protection | Disposable Gloves | Nitrile gloves. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of Oleuropeic acid 8-O-glucoside from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number (865887-46-3), and quantity match the order specifications.[1]
-
Store the compound in a tightly sealed container in a designated freezer at -20°C.[1]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Ole-GLC using a calibrated analytical balance.
-
Prepare solutions in a chemical fume hood.
-
Avoid inhalation of any dust or aerosol.
-
Wash hands thoroughly with soap and water after handling.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site. For large spills, evacuate the area and contact environmental health and safety personnel.
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Ole-GLC | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard in the regular trash. |
| Contaminated Labware | Dispose of contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a designated chemical waste container. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated chemical waste container. |
IV. Procedural Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
